molecular formula C77H120N16O19 B15564768 Emerimicin IV

Emerimicin IV

Katalognummer: B15564768
Molekulargewicht: 1573.9 g/mol
InChI-Schlüssel: LSJHBSMFQYTUER-AWPSBPSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Emerimicin IV is a peptide.
Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol has been reported in Emericellopsis microspora, Emericellopsis minima, and Emericellopsis with data available.

Eigenschaften

Molekularformel

C77H120N16O19

Molekulargewicht

1573.9 g/mol

IUPAC-Name

(2R)-2-[[(2S,4R)-1-[2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[2-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2R)-1-[(2S,4S)-4-hydroxy-2-[[1-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C77H120N16O19/c1-20-77(19,70(112)93-40-49(97)37-54(93)62(104)87-71(7,8)64(106)81-47(41-94)34-45-27-23-21-24-28-45)88-58(100)50(31-32-55(78)98)83-61(103)53-36-48(96)39-92(53)69(111)76(17,18)91-67(109)74(13,14)85-59(101)51(33-42(2)3)82-56(99)38-79-63(105)57(43(4)5)84-65(107)72(9,10)89-68(110)75(15,16)90-66(108)73(11,12)86-60(102)52(80-44(6)95)35-46-29-25-22-26-30-46/h21-30,42-43,47-54,57,94,96-97H,20,31-41H2,1-19H3,(H2,78,98)(H,79,105)(H,80,95)(H,81,106)(H,82,99)(H,83,103)(H,84,107)(H,85,101)(H,86,102)(H,87,104)(H,88,100)(H,89,110)(H,90,108)(H,91,109)/t47-,48-,49+,50-,51-,52-,53+,54+,57-,77-/m1/s1

InChI-Schlüssel

LSJHBSMFQYTUER-AWPSBPSCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Emerimicin Antibiotic Family

Author: BenchChem Technical Support Team. Date: December 2025

The emerimicins are a family of peptaibol antibiotics produced by various fungi, notably from the genera Emericellopsis and Acremonium.[1][2] These non-ribosomally synthesized peptides are characterized by a linear structure, a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol.[1][3] Exhibiting a range of antibacterial and antifungal activities, the emerimicins have garnered interest as potential therapeutic agents. This guide provides a comprehensive technical overview of the emerimicin (B12651972) family, including their structure, biological activity, mechanism of action, biosynthesis, and relevant experimental protocols.

Structural Characteristics of Emerimicins

The emerimicin family comprises a series of related peptide sequences, with variations in amino acid composition. The known structures of emerimicins III, IV, and the more recently discovered V through X are detailed below. A defining feature of these peptides is the presence of multiple Aib residues, which induce helical conformations, contributing to their biological activity.[1]

Table 1: Amino Acid Sequences of Known Emerimicin Antibiotics

AntibioticAmino Acid Sequence
Emerimicin III Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Aib-Pro-Pheol
Emerimicin IV Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol
Emerimicin V Ac-Phe-Aib-Aib-Aib-Iva-Gly-Leu-Iva-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol
Emerimicin VI Ac-Phe-Aib-Aib-Aib-Aib-Gly-Leu-Iva-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol
Emerimicin VII Ac-Leu-Aib-Aib-Aib-Iva-Gly-Leu-Iva-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol
Emerimicin VIII Ac-Leu-Aib-Aib-Aib-Aib-Gly-Leu-Iva-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol
Emerimicin IX Ac-Val-Aib-Aib-Aib-Iva-Gly-Leu-Iva-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol
Emerimicin X Ac-Val-Aib-Aib-Aib-Aib-Gly-Leu-Iva-Aib-Hyp-Gln-Iva-Hyp-Aib-Pheol

Note: Ac = Acetyl; Aib = α-Aminoisobutyric acid; Gly = Glycine; Gln = Glutamine; Hyp = Hydroxyproline; Iva = Isovaline; Leu = Leucine; Phe = Phenylalanine; Pheol = Phenylalaninol; Pro = Proline; Val = Valine.

Antimicrobial Activity

Emerimicins demonstrate activity primarily against Gram-positive bacteria, including drug-resistant strains. Their efficacy against Gram-negative bacteria is generally limited. The following table summarizes the available minimum inhibitory concentration (MIC) data for various emerimicins.

Table 2: Minimum Inhibitory Concentration (MIC) of Emerimicin Antibiotics

AntibioticOrganismMIC (µg/mL)
This compound Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 100
Vancomycin-resistant Enterococcus faecalis (VRE)12.5 - 100
Emerimicin V Enterococcus faecalis64
Vancomycin-resistant Enterococcus faecium64
Methicillin-resistant Staphylococcus aureus (MRSA)32
Pseudomonas aeruginosa>100
Emerimicin VI Methicillin-resistant Staphylococcus aureus (MRSA)64
Enterococcus faecalis>100
Vancomycin-resistant Enterococcus faecium>100
Pseudomonas aeruginosa>100
Emerimicins VII-X Enterococcus faecalis>100
Vancomycin-resistant Enterococcus faecium>100
Methicillin-resistant Staphylococcus aureus (MRSA)>100
Pseudomonas aeruginosa>100

Mechanism of Action: Pore Formation in Bacterial Membranes

The primary mechanism of action for emerimicins, and peptaibols in general, is the disruption of the bacterial cell membrane through the formation of pores or channels.[1][4] This leads to leakage of cellular contents and ultimately cell death. The amphipathic nature of the emerimicin helix, with its hydrophobic and hydrophilic faces, is crucial for this activity.

Two main models describe the architecture of these pores: the "barrel-stave" model and the "toroidal" model.[2][5][6] In the barrel-stave model , the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous channel. In the toroidal model , the peptides are associated with the lipid headgroups, inducing the membrane to curve inward to form the pore lining, which is composed of both peptides and lipid headgroups. While the precise model for emerimicins has not been definitively established, the toroidal model is considered more common for many antimicrobial peptides.[5]

cluster_membrane Bacterial Cell Membrane cluster_outer_leaflet Outer Leaflet cluster_inner_leaflet Inner Leaflet Lipid Head Groups (Outer) Lipid Head Groups (Outer) Pore Formation Pore Formation Lipid Head Groups (Outer)->Pore Formation Membrane Insertion & Aggregation Lipid Tails (Outer) Lipid Tails (Outer) Lipid Head Groups (Inner) Lipid Head Groups (Inner) Lipid Tails (Inner) Lipid Tails (Inner) Emerimicin Monomers Emerimicin Monomers Emerimicin Monomers->Lipid Head Groups (Outer) Initial Binding Cell Lysis Cell Lysis Pore Formation->Cell Lysis Ion Leakage

Conceptual workflow of emerimicin-induced pore formation.

Biosynthesis of Emerimicins

Emerimicins are synthesized by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs).[1][3] These enzymatic assembly lines are organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. The biosynthesis of emerimicins V-X has been linked to a 60 kbp biosynthetic gene cluster in Acremonium tubakii.[1][7][8] This cluster encodes a 16-module hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[1][7][8]

A typical NRPS module consists of three core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

Additional domains, such as epimerization (E) domains for converting L-amino acids to D-amino acids, may also be present. The final peptide is typically released from the NRPS by a thioesterase (TE) domain.

Modular organization and catalytic cycle of a non-ribosomal peptide synthetase (NRPS).

Experimental Protocols

Isolation and Purification of Emerimicins

A general protocol for the isolation and purification of emerimicins from fungal cultures involves the following steps:

  • Fermentation: The producing fungal strain (e.g., Acremonium tubakii) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for an extended period (e.g., 14-21 days) to allow for the production of secondary metabolites.[7]

  • Extraction: The fungal biomass and culture broth are separated. The mycelia are typically extracted with a solvent like acetone, which is then evaporated. The aqueous fraction is then extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This often includes:

    • Solid-Phase Extraction (SPE): To remove highly polar impurities.

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification of the individual emerimicin analogues. A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA).[9][10]

Fungal_Culture Fungal_Culture Extraction Extraction Fungal_Culture->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract SPE Solid-Phase Extraction Crude_Extract->SPE Fractionation Silica Gel Chromatography SPE->Fractionation HPLC RP-HPLC Fractionation->HPLC Pure_Emerimicins Pure_Emerimicins HPLC->Pure_Emerimicins

General workflow for the isolation and purification of emerimicins.
Structure Elucidation

The structures of emerimicins are elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the peptides. Tandem mass spectrometry (MS/MS) is employed for de novo sequencing by analyzing the fragmentation patterns of the protonated molecules.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are used to determine the amino acid composition and sequence, as well as the three-dimensional structure of the peptides.[14][15][16] Key experiments include:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.[14][16][17]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).[14][16][17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the peptide's conformation and the sequence of amino acids.[14][17]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming the peptide sequence.

Antimicrobial Susceptibility Testing

The antimicrobial activity of emerimicins is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: The emerimicin is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.

Conclusion

The emerimicin family of peptaibol antibiotics represents a promising class of natural products with potent activity against clinically relevant Gram-positive bacteria. Their unique structural features, including a high Aib content, drive their membrane-disrupting mechanism of action. Further research into their structure-activity relationships, biosynthesis, and formulation may pave the way for their development as novel therapeutic agents. The detailed methodologies provided in this guide offer a framework for researchers in the fields of natural product chemistry, microbiology, and drug development to explore the potential of the emerimicin antibiotic family.

References

An In-Depth Technical Guide to Emerimicin IV: Fungal Production, Cultivation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Emerimicin (B12651972) IV, a peptaibol antibiotic with promising antimicrobial activity. It details the fungal strains known to produce this compound, their cultivation conditions, and the experimental protocols for its extraction, purification, and analysis. Furthermore, this document elucidates the biosynthetic pathway of Emerimicin IV and presents a general workflow for its study.

This compound Producing Fungal Strains

This compound is a secondary metabolite produced by filamentous fungi, primarily belonging to the genus Emericellopsis. Recently, related compounds have also been isolated from the genus Acremonium. The primary producers of this compound and its analogs are detailed in Table 1.

Fungal StrainCompound(s) ProducedKey Characteristics
Emericellopsis minimaThis compoundIsolated from marine sediments.[1]
Emericellopsis microsporaEmerimicins II, III, and IVProduction of new emerimicins can be induced by the addition of trans-4-n-propyl-L-proline to the fermentation medium.[1]
Emericellopsis alkalinaEmericellipsins A-EAlkaliphilic fungus, produces a complex of related peptaibols.
Acremonium tubakiiEmerimicins V-XSoil-derived fungus; produces a range of novel emerimicin variants.[2][3][4]

Cultivation of this compound Producing Fungi

The production of this compound is highly dependent on the cultivation conditions, including the composition of the growth medium, pH, temperature, and aeration. Optimization of these parameters is crucial for maximizing the yield of the target compound.

Culture Media

Several culture media have been successfully employed for the cultivation of Emericellopsis and Acremonium species for peptaibol production. The choice of medium can significantly influence the type and quantity of emerimicins produced.

MediumCompositionNotes
Potato Dextrose Broth (PDB) Commercially availableA general-purpose medium suitable for the growth of a wide range of fungi. Used for the cultivation of Acremonium tubakii for Emerimicin V-X production.
Czapek-Dox Medium Sucrose, Sodium Nitrate, Dipotassium Phosphate (B84403), Magnesium Sulfate, Potassium Chloride, Ferrous SulfateA defined medium that allows for more controlled studies of fungal metabolism.
Alkaline Medium Specific composition often proprietary, but generally includes a carbon source, nitrogen source, and phosphate buffers to maintain a high pH (around 10).Particularly effective for the cultivation of alkaliphilic strains like Emericellopsis alkalina.
Cultivation Parameters
  • Temperature: Fungal cultures are typically incubated at temperatures ranging from 25°C to 28°C.

  • pH: While many strains grow well at neutral pH, some, like Emericellopsis alkalina, show enhanced production of related peptaibols at alkaline pH (pH 9-10).

  • Aeration: For submerged cultures in liquid media, constant agitation (e.g., 150-200 rpm) is generally required to ensure adequate aeration and nutrient distribution.

  • Precursors: The addition of specific amino acid precursors to the culture medium can induce the production of novel emerimicin analogs. For instance, supplementing the medium of Emericellopsis microspora with trans-4-n-propyl-L-proline leads to the production of new emerimicins.

Experimental Protocols

Fungal Cultivation for Emerimicin Production

This protocol provides a general procedure for the cultivation of this compound-producing fungi.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature fungal culture from an agar (B569324) plate to a flask containing a liquid seed medium (e.g., PDB).

    • Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate the production culture under the same conditions as the seed culture for 7-14 days. The optimal incubation time should be determined experimentally.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from a liquid fungal culture.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture broth and the mycelium separately with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Cation-Exchange Chromatography:

      • Dissolve the crude extract in a suitable buffer and load it onto a cation-exchange column.

      • Wash the column with the starting buffer to remove neutral and anionic compounds.

      • Elute the bound cationic peptides, including this compound, using a salt gradient (e.g., 0-1 M NaCl).

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Further purify the fractions containing this compound by RP-HPLC using a C18 column.

      • Elute with a gradient of acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA).

      • Monitor the elution profile at 210-220 nm and collect the fractions corresponding to the this compound peak.

      • Confirm the purity of the final product by analytical HPLC and mass spectrometry.

Structural Analysis

The structure of this compound can be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides information about the amino acid sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, and NOESY) NMR experiments are employed to determine the complete structure, including the stereochemistry of the amino acid residues.

Biosynthesis of this compound

This compound is a non-ribosomally synthesized peptide (NRP). Its biosynthesis is catalyzed by a large, multi-domain enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The NRPS functions as an assembly line, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.

The amino acid sequence of this compound is reported as: Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway for this compound

The following diagram illustrates the general mechanism of NRPS-mediated synthesis, adapted for the initial steps of this compound biosynthesis.

Emerimicin_IV_Biosynthesis cluster_initiation Initiation Module cluster_elongation1 Elongation Module 1 cluster_elongation2 Elongation Module 2 A0 A-Domain (Phe) Adenylation PCP0 PCP-Domain Thiolation A0->PCP0 Phe-AMP AMP_PPi AMP + PPi A0:f1->AMP_PPi C1 C-Domain Condensation PCP0->C1 A1 A-Domain (Aib) Adenylation C1->A1 PCP1 PCP-Domain Thiolation A1->PCP1 Aib-AMP C2 C-Domain Condensation PCP1->C2 A2 A-Domain (Aib) Adenylation C2->A2 PCP2 PCP-Domain Thiolation A2->PCP2 Aib-AMP GrowingPeptide ... PCP2->GrowingPeptide ATP ATP ATP->A0:f1 Phe Phenylalanine Phe->A0:f1 Aib1 Aib Aib1->A1:f1 Aib2 Aib Aib2->A2:f1

Caption: Simplified schematic of the initial steps of this compound biosynthesis by a Non-Ribosomal Peptide Synthetase (NRPS).

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery, production, and characterization of this compound from fungal sources.

Experimental_Workflow cluster_discovery Discovery & Production cluster_purification Purification & Analysis cluster_development Further Development Isolation Fungal Strain Isolation (e.g., from marine sediment) Cultivation Cultivation & Fermentation (e.g., PDB medium) Isolation->Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Chromatography Chromatographic Purification (e.g., Cation-Exchange, RP-HPLC) Extraction->Chromatography Structure Structural Elucidation (NMR, HR-MS) Chromatography->Structure Bioassay Bioactivity Assays (e.g., MIC determination) Chromatography->Bioassay Biosynthesis Biosynthetic Pathway Studies Structure->Biosynthesis Optimization Production Optimization Bioassay->Optimization Analogs Generation of Analogs Optimization->Analogs

Caption: A general workflow for the research and development of this compound.

References

Unraveling the Molecular Architecture of Emerimicin IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Emerimicin IV, a member of the peptaibol family of antibiotics, presents a complex and intriguing chemical structure that underpins its biological activity. This technical guide provides an in-depth exploration of the molecular architecture of this compound, compiling available data on its structure, the experimental methodologies used for its characterization, and its mechanism of action.

Core Chemical Structure and Properties

This compound is a linear pentadecapeptide, meaning it is composed of 15 amino acid residues. A defining characteristic of peptaibols, and this compound is no exception, is the presence of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and a C-terminal amino alcohol. The N-terminus of this compound is acetylated.

The detailed amino acid sequence of this compound has been determined to be:

Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol [1]

This sequence reveals the presence of several D-amino acids, which are less common in nature than their L-counterparts, and specialized residues such as hydroxyproline (B1673980) (Hyp), isovaline (B112821) (Iva), and allo-hydroxyproline (aHyp). The C-terminus is concluded with a phenylalaninol (Phe-ol) residue, an amino alcohol.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing key quantitative data for researchers.

PropertyValueSource
Molecular Formula C77H120N16O19[2]
Molecular Weight 1573.9 g/mol [1][2]
Monoisotopic Mass 1572.89156566 Da[1]
CAS Number 52931-42-7

Experimental Elucidation of the Structure

The determination of the intricate structure of this compound has been achieved through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Experimental Protocols

While detailed, step-by-step protocols for the structure elucidation of this compound are not exhaustively available in the public domain, the following outlines the general methodologies employed for the characterization of peptaibols.

1. Isolation and Purification: this compound is naturally produced by the filamentous fungus Emericellopsis minima. The general workflow for its isolation involves:

  • Fermentation: Culturing Emericellopsis minima in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Extraction of the fungal broth and mycelium with an organic solvent, such as ethyl acetate, to isolate the crude mixture of compounds.

  • Chromatography: Purification of this compound from the crude extract using chromatographic techniques. This typically involves multiple steps, including column chromatography on silica (B1680970) gel followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.

2. Structure Determination by NMR and Mass Spectrometry: The definitive structure of this compound was established through the interpretation of 1H NMR and HR-LCMS data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are crucial for sequencing the peptide. Fragmentation patterns of the parent ion reveal the sequence of amino acid residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D NMR experiments (such as COSY, TOCSY, HSQC, and HMBC) are used to identify the individual amino acid spin systems and establish through-bond and through-space correlations. These correlations help to confirm the amino acid sequence and provide information about the conformation of the peptide.

  • Determination of Amino Acid Chirality (Marfey's Method): The absolute stereochemistry of the amino acid residues (D or L configuration) is typically determined using Marfey's method. This involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). The resulting diastereomers are then separated and analyzed by HPLC, and their retention times are compared to those of standard D- and L-amino acids that have been similarly derivatized.

Mechanism of Action: Pore Formation

This compound, like other peptaibols, exerts its antimicrobial activity by disrupting the integrity of cell membranes. It does not have a specific intracellular target or signaling pathway. Instead, its amphipathic helical structure allows it to insert into the lipid bilayer of bacterial membranes and form transmembrane pores or channels. This leads to leakage of essential ions and metabolites, ultimately causing cell death.

The process can be visualized as a multi-step workflow:

EmerimicinIV_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Monomers This compound Monomers Insertion Monomer Insertion into Membrane Monomers->Insertion Hydrophobic Interaction Aggregation Aggregation of Monomers Insertion->Aggregation Self-assembly Pore Transmembrane Pore Formation Aggregation->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of this compound action.

Antibacterial Activity

This compound has demonstrated bacteriostatic activity against clinically relevant Gram-positive bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, have been reported.

Bacterial StrainMIC (μg/mL)Source
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 100
Vancomycin-resistant Enterococcus faecalis (VRE)12.5 - 100

Visualizing the Chemical Structure

The linear sequence of this compound can be represented to illustrate the connectivity of its unique amino acid residues.

EmerimicinIV_Structure Ac Ac Phe1 D-Phe Ac->Phe1 Aib1 Aib Phe1->Aib1 Aib2 Aib Aib1->Aib2 Aib3 Aib Aib2->Aib3 Val D-Val Aib3->Val Gly Gly Val->Gly Leu D-Leu Gly->Leu Aib4 Aib Leu->Aib4 Aib5 Aib Aib4->Aib5 Hyp Hyp Aib5->Hyp Gln D-Gln Hyp->Gln Iva D-Iva Gln->Iva aHyp aHyp Iva->aHyp Aib6 Aib aHyp->Aib6 Phe_ol D-Phe-ol Aib6->Phe_ol

Caption: Linear sequence of this compound.

This guide provides a comprehensive overview of the chemical structure of this compound, intended to be a valuable resource for professionals in the fields of chemical biology, natural product chemistry, and drug discovery. The unique structural features of this peptaibol offer a promising scaffold for the development of new antimicrobial agents.

References

Technical Guide: Initial Antibacterial Spectrum Screening of Emerimicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial antibacterial spectrum screening of Emerimicin IV, a fungal peptaibol antibiotic. It includes a summary of its known antibacterial activity, a detailed experimental protocol for determining its minimum inhibitory concentration (MIC), and a visualization of its proposed mechanism of action.

Introduction

This compound is a member of the peptaibol class of antibiotics, which are non-ribosomally synthesized peptides known for their high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][2] These structural features enable peptaibols to insert into lipid membranes and form ion channels, leading to antimicrobial effects.[2][3] Due to the rise of multidrug-resistant bacteria, exploring the antibacterial potential of compounds like this compound is of significant interest.[4] This guide outlines the foundational data on its activity and the methodologies to assess it.

Antibacterial Spectrum of this compound

This compound has demonstrated bacteriostatic activity, primarily against Gram-positive bacteria, including clinically significant drug-resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is the standard metric for quantifying this activity.

The reported MIC values for this compound and the closely related, structurally similar Emerimicin V are summarized below.

Microorganism Resistance Profile Compound MIC (μg/mL) Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)This compound12.5 - 100
Enterococcus faecalisVancomycin-Resistant (VRE)This compound12.5 - 100
Staphylococcus aureusMethicillin-Resistant (MRSA)Emerimicin V32
Enterococcus faecalisNot SpecifiedEmerimicin V64
Enterococcus faeciumVancomycin-Resistant (VRE)Emerimicin V64

Proposed Mechanism of Action: Pore Formation

The primary mechanism of action for peptaibols like this compound is the disruption of the bacterial cell membrane's integrity. Their amphipathic, helical structure allows them to insert into the lipid bilayer. Monomers of the peptide then aggregate within the membrane to form voltage-gated ion channels or pores. This leads to uncontrolled leakage of ions and small molecules, disrupting the electrochemical gradient and ultimately causing cell death.

Proposed Mechanism of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Emerimicin_Monomers This compound Monomers Membrane_Insertion Monomer Insertion into Lipid Bilayer Emerimicin_Monomers->Membrane_Insertion 1. Approach & Insert Pore_Formation Aggregation & Pore Formation Membrane_Insertion->Pore_Formation 2. Aggregate Ion_Leakage Ion & Solute Leakage Pore_Formation->Ion_Leakage 3. Disrupt Gradient Cell_Death Cell Death Ion_Leakage->Cell_Death 4. Induce Lysis

Caption: Proposed mechanism of this compound via membrane pore formation.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and efficient technique for determining the MIC of an antimicrobial agent against a panel of bacteria.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth

  • Sterile diluent (e.g., MHB, saline)

  • Pipettes and sterile tips

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Dilutions: a. Create a serial two-fold dilution of the this compound stock solution in MHB across the columns of a 96-well plate. b. Pipette 50-100 µL of sterile MHB into wells of columns 2 through 11. c. Add 100-200 µL of the starting concentration of this compound to the wells in column 1. d. Transfer 50-100 µL from column 1 to column 2, mixing thoroughly. Repeat this serial transfer down to column 10. Discard the final transfer from column 10. e. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Prepare a bacterial suspension standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Inoculate each well (columns 1-11) with a defined volume of the standardized bacterial suspension. Do not add bacteria to the sterility control wells (column 12).

  • Incubation: a. Seal the microtiter plate or cover it with a lid to prevent evaporation. b. Incubate the plate at 37°C for 16-24 hours.

  • Result Interpretation: a. After incubation, examine the plate for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is the lowest concentration of this compound in the series where no visible turbidity is observed. c. The growth control (column 11) should be turbid, and the sterility control (column 12) should remain clear.

Experimental Workflow for Broth Microdilution MIC Assay A Prepare Standardized Bacterial Inoculum (~1-2 x 10^8 CFU/mL) B Dilute Inoculum to Final Test Concentration (~5 x 10^5 CFU/mL) A->B D Inoculate Wells (Columns 1-11) with Bacterial Suspension B->D C Prepare 2-Fold Serial Dilution of this compound in 96-Well Plate C->D E Add Broth Only to Sterility Control Well (Column 12) F Incubate Plate at 37°C for 18-24h D->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The initial screening data indicate that this compound is a promising antibacterial agent, particularly against multidrug-resistant Gram-positive pathogens. Its mechanism of action, typical of peptaibols, involves the physical disruption of the cell membrane, which may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways. The standardized protocols provided herein offer a robust framework for further investigation and validation of its antibacterial spectrum in a research and development setting.

References

Unveiling the Uniqueness of Emerimicin IV: A Technical Deep Dive into a Novel Peptaibol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the peptaibol class of antibiotics has emerged as a promising area of research. This whitepaper provides an in-depth technical guide on Emerimicin IV, a unique 15-residue peptaibol isolated from the marine-derived fungus Emericellopsis minima.[1] This document, intended for researchers, scientists, and drug development professionals, explores the novelty of this compound, detailing its structure, biological activity, and the experimental protocols for its study.

Introduction to this compound and the Peptaibol Class

Peptaibols are a class of non-ribosomally synthesized peptides produced by filamentous fungi.[2] They are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol.[2] The presence of Aib residues is crucial as it induces a helical conformation, which is fundamental to their biological activity.[2] This helical structure allows peptaibols to insert into and disrupt cell membranes, forming pores or channels that lead to cell death.[2]

This compound, isolated from Emericellopsis minima found in marine sediments, is a member of this class and has demonstrated notable bacteriostatic activity, particularly against multidrug-resistant Gram-positive bacteria.[1]

The Novelty of this compound: A Structural Perspective

The novelty of this compound within the peptaibol class lies in its specific amino acid sequence and resulting structural attributes. Its primary structure has been elucidated as:

Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol

This sequence distinguishes it from other peptaibols, including closely related emerimicins. For instance, a key difference between this compound and the more recently discovered Emerimicins V-X is the substitution of Valine at position 5 and Aib at position 8 in this compound with two Isoleucine (Iva) residues in Emerimicin V.[3] These subtle changes in the amino acid sequence can significantly impact the peptide's helical conformation, amphipathicity, and ultimately, its biological activity and target specificity. The presence of both D- and L-amino acids, along with non-proteinogenic residues like Aib, Hyp (Hydroxyproline), and Iva, contributes to its unique three-dimensional structure and resistance to proteolytic degradation.

Biological Activity and Mechanism of Action

This compound exhibits bacteriostatic activity against clinically significant pathogens.[1] Its mechanism of action is consistent with other peptaibols, involving the disruption of the bacterial cell membrane's integrity. The amphipathic nature of its helical structure is thought to facilitate its insertion into the lipid bilayer, leading to the formation of pores or ion channels. This disrupts the membrane potential and leads to the leakage of essential cellular components, ultimately inhibiting bacterial growth.

dot

Emerimicin_IV_Isolation_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Purification A Culture of Emericellopsis minima B Liquid Culture Broth A->B C Ethyl Acetate Extraction B->C D Crude Extract C->D E Reversed-Phase HPLC D->E F Fraction Collection E->F G Bioassay-Guided Fractionation F->G H Pure this compound G->H

References

Preliminary Investigation into Emerimicin IV's Mode of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Emerimicin IV is a member of the peptaibol class of antibiotics, naturally produced by the marine-derived fungus Emericellopsis minima.[1] Peptaibols are linear peptides characterized by a high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol.[2] These structural features induce a stable α-helical conformation, which is crucial for their biological activity.[2] Preliminary investigations reveal that this compound exerts its antibacterial effect by disrupting the integrity of bacterial cell membranes. This guide provides a consolidated overview of its mechanism, antibacterial efficacy, and the experimental protocols used for its investigation.

Core Mechanism of Action: Membrane Disruption

The primary mode of action for this compound involves direct interaction with and disruption of bacterial cytoplasmic membranes.[2] This mechanism is characteristic of the peptaibol class, which are known to act as membrane-permeabilizing agents.[3] The amphipathic α-helical structure of this compound facilitates its insertion into the lipid bilayer of bacterial membranes.[2] Following insertion, it is proposed that multiple peptides aggregate to form transmembrane pores or channels.[3][4] This action compromises the membrane's function as a selective barrier, leading to the leakage of essential ions and small molecules from the cytoplasm, ultimately resulting in bacterial cell death.[2][5]

cluster_Extracellular Extracellular Space cluster_Membrane Bacterial Cytoplasmic Membrane cluster_Intracellular Cytoplasm E_mono This compound (Monomer) M_surface Initial Binding (Electrostatic/Hydrophobic) E_mono->M_surface Interaction M_insert Monomer Insertion into Bilayer M_surface->M_insert Conformational Change M_agg Peptide Aggregation M_insert->M_agg Self-Assembly M_pore Transmembrane Pore Formation M_agg->M_pore Pore Assembly Leak Leakage of Ions & Metabolites M_pore->Leak Membrane Permeabilization Death Bacterial Cell Death Leak->Death Loss of Homeostasis

Caption: Proposed mechanism of this compound action on bacterial membranes.

Quantitative Data: Antibacterial Activity

This compound has demonstrated significant bacteriostatic activity against clinically relevant multidrug-resistant Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The available data for this compound and the related compound Emerimicin V are summarized below.

CompoundBacterial StrainResistance ProfileMIC (µg/mL)Reference
This compound Staphylococcus aureusMethicillin-Resistant (MRSA)12.5 - 100[1]
This compound Enterococcus faecalisVancomycin-Resistant (VRE)12.5 - 100[1]
Emerimicin V Staphylococcus aureusMethicillin-Resistant (MRSA)32[6][7]
Emerimicin V Enterococcus faecalis-64[6][7]
Emerimicin V Enterococcus faeciumVancomycin-Resistant (VRE)64[6][7]

Experimental Protocols

This section details the methodologies for the isolation, purification, and evaluation of this compound.

Isolation and Purification Workflow

The production and purification of this compound involve fungal fermentation followed by multi-step chromatography.

cluster_workflow Isolation & Purification Workflow start Fungal Culture (Emericellopsis minima) ferment Liquid/Solid-State Fermentation start->ferment extract Solvent Extraction (e.g., Ethyl Acetate) ferment->extract partition Liquid-Liquid Partitioning extract->partition hplc Reversed-Phase HPLC (Purification) partition->hplc pure_cpd Pure this compound hplc->pure_cpd analysis Structural Elucidation (NMR, HR-LCMS) pure_cpd->analysis bioassay Bioactivity Testing (MIC, etc.) pure_cpd->bioassay

Caption: General experimental workflow for this compound production and analysis.

Protocol for Fungal Fermentation and Extraction:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) or solid substrate with the producer strain, Emericellopsis minima.[2]

  • Fermentation: Incubate the culture under controlled conditions (e.g., 28-30°C, with shaking for liquid cultures) for an extended period (typically 15-28 days) to allow for secondary metabolite production.[2][8]

  • Extraction: After incubation, separate the mycelium from the broth. Extract the culture broth and/or mycelium with an organic solvent such as ethyl acetate.

  • Concentration: Evaporate the organic solvent under reduced pressure to yield a crude extract.

Protocol for Reversed-Phase HPLC (RP-HPLC) Purification: [9][10][11]

  • Column: Use a C18 or C8 wide-pore silica (B1680970) column suitable for peptide separation.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile (B52724).

  • Sample Preparation: Dissolve the crude extract in a minimal volume of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Gradient Elution: Apply the sample to the equilibrated column. Elute the bound peptides using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Solvent B over 60 minutes).

  • Detection & Fractionation: Monitor the eluate at 210-220 nm. Collect fractions corresponding to the desired peaks.

  • Final Purification: Pool active fractions and re-chromatograph under shallower gradient conditions if necessary to achieve high purity (>95%).

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13][14]

Protocol:

  • Preparation of Peptide Stock: Prepare a concentrated stock solution of purified this compound in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adhesion).[12]

  • Serial Dilutions: In a 96-well polypropylene (B1209903) microtiter plate, perform two-fold serial dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve the final desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Grow the test bacterial strain (e.g., MRSA) overnight at 37°C. Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Membrane Permeabilization Assay

This assay uses a fluorescent dye, SYTOX™ Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[15]

Protocol:

  • Bacterial Cell Preparation: Grow the target bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a phosphate-free buffer (e.g., PBS or HEPES buffer), and resuspend in the same buffer to a defined optical density.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension to the wells.

  • Dye Addition: Add SYTOX™ Green to each well to a final concentration of 1-5 µM and incubate in the dark for 5-15 minutes to allow for signal stabilization.

  • Peptide Addition: Add varying concentrations of this compound to the wells. Include a negative control (cells with dye, no peptide) and a positive control (cells treated with a known membrane-disrupting agent like Triton X-100).

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity using a microplate reader (Excitation: ~504 nm, Emission: ~523 nm).[16] Record measurements at regular intervals for 30-60 minutes.

  • Data Analysis: An increase in fluorescence intensity over time indicates that this compound is causing membrane permeabilization, allowing the dye to enter the cells and bind to DNA. The rate and magnitude of the fluorescence increase are proportional to the extent of membrane damage.

References

Emerimicin IV: A Technical Guide on a Novel Peptaibol Antibiotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, peptaibols have emerged as a promising class of fungal metabolites. This technical guide provides a comprehensive overview of Emerimicin IV, a peptaibol antibiotic isolated from the marine fungus Emericellopsis minima. This document details its antibacterial activity, proposed mechanism of action, and available toxicological data. All quantitative information is presented in structured tables, and key experimental methodologies are described. Visualizations of the proposed mechanism and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a fungal peptaibol that has demonstrated noteworthy antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria.[1][2][3] Peptaibols are a class of non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[4][5] Their amphipathic, helical structure is believed to be central to their antimicrobial action, which primarily involves the disruption of bacterial cell membranes through pore formation.[5][6] This document serves as a technical resource for researchers and drug development professionals interested in the potential of this compound as a novel antibiotic candidate.

Antibacterial Activity of this compound

This compound has shown bacteriostatic activity against clinically significant drug-resistant bacteria.[1][2][3] The minimum inhibitory concentrations (MICs) from available studies are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)100[2]
Enterococcus faecalisVancomycin-Resistant (VRE)12.5[2]

Note: Minimal Bactericidal Concentration (MBC) was reported to be >200 µg/mL for all tested strains, indicating bacteriostatic rather than bactericidal activity.[2]

Mechanism of Action: Pore Formation

The proposed mechanism of action for this compound, consistent with other peptaibols, involves the formation of ion channels or pores in the bacterial cell membrane.[5][6] This disruption of the membrane's integrity leads to leakage of essential ions and metabolites, ultimately resulting in cell death.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Lipid_Bilayer Lipid Bilayer Pore_Formation Transmembrane Pore Lipid_Bilayer->Pore_Formation 2. Aggregation & Oligomerization Emerimicin_IV This compound Monomers Emerimicin_IV->Lipid_Bilayer 1. Adsorption & Insertion Ions_Metabolites Ions & Metabolites Ion_Leakage Ion & Metabolite Efflux Ions_Metabolites->Ion_Leakage Pore_Formation->Ion_Leakage 3. Pore Formation Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death 4. Disruption of Ion Gradient

Proposed mechanism of action for this compound.

In Vivo Efficacy and Toxicology

As of the latest available data, there are no specific in vivo efficacy studies published for this compound. However, toxicological data for related, more recently discovered emerimicins (V-X) have been reported using a zebrafish embryotoxicity assay.

Table 2: Antibacterial Activity and Toxicity of Emerimicins V-X
CompoundE. faecalis MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)Zebrafish EmbryotoxicityReference
Emerimicin V643264Potent[7][8][9][10][11][12]
Emerimicin VI---Potent[7][8][9][10][11][12]

Note: The zebrafish embryotoxicity assay provides an early indication of potential toxicity.[7][8][9][10][11][12]

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the liquid culture of the marine-derived fungus Emericellopsis minima.[1][2][3] The general workflow for its isolation is depicted below.

Start Liquid Culture of Emericellopsis minima Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Extraction->Chromatography Purification Purification of this compound Chromatography->Purification Analysis Structural Elucidation (NMR, HR-LCMS) Purification->Analysis End Pure this compound Analysis->End

General workflow for the isolation of this compound.

A detailed, step-by-step protocol for the isolation and purification would be specific to the producing fungal strain and the laboratory conditions. Generally, it involves solvent extraction of the culture broth followed by multiple rounds of chromatography to separate and purify the compound. Structural elucidation is then performed using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS).[1][2][3]

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound is quantified by determining its MIC using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., MRSA, VRE) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Zebrafish Embryotoxicity Assay

This assay is used to assess the potential toxicity of compounds on a vertebrate model system.

Protocol:

  • Embryo Collection: Fertilized zebrafish embryos are collected and placed in a multi-well plate.

  • Compound Exposure: The embryos are exposed to various concentrations of the test compound (e.g., Emerimicins V and VI) dissolved in the embryo medium.

  • Incubation: The plates are incubated under controlled conditions (e.g., 28.5°C) for a specific period (e.g., up to 96 hours post-fertilization).

  • Toxicity Assessment: Embryos are periodically observed under a microscope for various endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against challenging drug-resistant pathogens. Its bacteriostatic nature and the potential for toxicity, as suggested by data from related compounds, warrant further investigation. Future research should focus on:

  • In vivo efficacy studies: To evaluate the therapeutic potential of this compound in animal models of infection.

  • Mechanism of action studies: To further elucidate the specifics of its interaction with bacterial membranes.

  • Structure-activity relationship (SAR) studies: To synthesize and screen analogs of this compound with improved efficacy and reduced toxicity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand its absorption, distribution, metabolism, and excretion properties.

The development of this compound and other peptaibols could provide a much-needed new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

A Comprehensive Review of Peptaibols from Marine-Derived Fungi: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a wealth of microbial diversity with the potential to produce novel bioactive compounds. Among these, marine-derived fungi have emerged as a prolific source of unique secondary metabolites, including a fascinating class of nonribosomally synthesized peptides known as peptaibols. This technical guide provides a comprehensive literature review of peptaibols from these marine fungi, focusing on their chemical diversity, biosynthesis, biological activities, and the experimental methodologies used for their study.

Introduction to Marine-Derived Peptaibols

Peptaibols are linear peptides typically composed of 5 to 21 amino acid residues.[1] Their name is an acronym derived from their characteristic structural features: pept ide, the presence of the non-proteinogenic amino acid α-a minoisob utyric acid (Aib), and a C-terminal amino alcohol .[2] These peptides are synthesized by large, multi-modular enzymes called nonribosomal peptide synthetases (NRPSs).[1][3] Key structural hallmarks of peptaibols include:

  • N-terminal Acylation: The N-terminus is often capped with an acyl group, most commonly acetyl.[1][4]

  • High Aib Content: A significant proportion of the amino acid residues are Aib or other Cα-tetrasubstituted amino acids like isovaline (B112821) (Iva).[1]

  • C-terminal Amino Alcohol: The C-terminus is characterized by the presence of an amino alcohol, such as phenylalaninol, leucinol, or valinol.[1]

These structural features confer a hydrophobic nature and a helical conformation to peptaibols, which are crucial for their primary biological function: interacting with and disrupting cell membranes.[1][5] Marine-derived fungi, particularly those of the genera Trichoderma, Emericellopsis, and Acremonium, have proven to be rich sources of these compounds.[1] The unique environmental pressures of the marine ecosystem, such as high salinity and competition, may contribute to the structural diversity and enhanced bioactivity of the peptaibols they produce.[1]

Biological Activities and Therapeutic Potential

Peptaibols from marine-derived fungi exhibit a broad spectrum of biological activities, making them promising candidates for drug development. Their primary mechanism of action involves the formation of voltage-dependent ion channels or pores in cell membranes, leading to a loss of membrane integrity and subsequent cell death.[5][6] This membrane-disrupting capability underpins their potent antimicrobial, antifungal, antiviral, and cytotoxic (anticancer) properties.[1]

Antimicrobial and Antifungal Activity

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Marine-derived peptaibols have demonstrated significant activity against a range of pathogenic bacteria and fungi. For instance, trichorzin PA VI and II, isolated from the mangrove endophytic fungus Trichoderma lentiforme, exhibited strong antimicrobial activities with Minimum Inhibitory Concentration (MIC) values ranging from 0.19 to 6.25 μM against seven tested microbes.[7][8]

Cytotoxic and Anticancer Activity

Many peptaibols display potent cytotoxicity against various cancer cell lines.[1] This activity is also attributed to their ability to disrupt cell membranes, including the mitochondrial membrane, which can trigger apoptotic pathways.[1] The same trichorzin PA VI and II mentioned above also showed potent cytotoxicities against five human cancer cell lines, with IC50 values in the range of 0.01 ± 0.02 to 2.75 ± 0.17 μM.[7][8] Pentadecaibins, isolated from a marine-derived Trichoderma species, have also been noted for their selective cytotoxicity.[1]

Antiviral Activity

Certain peptaibols have shown promise as antiviral agents. For example, some have been reported to be effective against the tobacco mosaic virus.[1]

Data Presentation: Bioactivity of Marine-Derived Peptaibols

The following tables summarize the quantitative data on the biological activities of representative peptaibols isolated from marine-derived fungi.

PeptaibolProducing OrganismTarget Organism/Cell LineBioactivity (MIC in μM)Reference
Trichorzin PA VITrichoderma lentiforme ML-P8-2Various pathogenic microbes0.19–6.25[7],[8]
Trichorzin PA IITrichoderma lentiforme ML-P8-2Various pathogenic microbes0.19–6.25[7],[8]
Talaropeptide ATalaromyces sp.Bacillus subtilis1.5[9]
Talaropeptide BTalaromyces sp.Bacillus subtilis3.7[9]
PeptaibolProducing OrganismTarget Organism/Cell LineBioactivity (IC50 in μM)Reference
Trichorzin PA VITrichoderma lentiforme ML-P8-2Five human cancer cell lines0.01 ± 0.02–2.75 ± 0.17[7],[8]
Trichorzin PA IITrichoderma lentiforme ML-P8-2Five human cancer cell lines0.01 ± 0.02–2.75 ± 0.17[7],[8]
Simplicilliumtide JSimplicillium sp.HSV-114.0[9]

Experimental Protocols

The study of peptaibols from marine-derived fungi involves a multi-step process from isolation of the producing organism to characterization of the purified compounds.

Fungal Isolation and Cultivation
  • Sample Collection: Marine fungi are isolated from various sources, including marine sediments, sponges, algae, and mangrove roots.

  • Isolation: Samples are processed and plated on appropriate agar (B569324) media, often supplemented with seawater and antibiotics to inhibit bacterial growth.

  • Cultivation for Metabolite Production: Pure fungal isolates are cultured in liquid or solid media to produce secondary metabolites. Optimal yields for peptaibols from Trichoderma strains have been reported on day 9 of cultivation.[9]

Extraction and Purification of Peptaibols
  • Extraction: The fungal biomass and/or culture broth are extracted with organic solvents, such as ethyl acetate (B1210297) or methanol, to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the complex mixture of metabolites. This typically involves:

    • Column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20)

    • High-Performance Liquid Chromatography (HPLC), often using a C18 column.

Structure Elucidation

The chemical structure of purified peptaibols is determined using a combination of spectroscopic and chemical methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which help in sequencing the amino acid residues.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are conducted to determine the amino acid sequence and the overall three-dimensional structure of the peptide.[4]

  • Determination of Absolute Configuration: The stereochemistry of the amino acid residues is determined by methods such as:

    • Marfey's Method: This involves the hydrolysis of the peptaibol, derivatization of the resulting amino acids with a chiral reagent (Marfey's reagent), and analysis by HPLC.[10]

    • Chiral HPLC or GC-MS: Analysis of the acid hydrolysate on a chiral column.

    • NMR with Chiral Reagents: A method involving the comparison of ¹H NMR spectra of complexes formed between a chiral reagent (e.g., Ru(D₄-Por*)CO) and the amino acids from the peptaibol with those of standard amino acids has also been reported.[4]

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous structural information.[7]

Bioactivity Assays
  • Antimicrobial Assays: The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion assays against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: The cytotoxic effect on cancer cell lines is assessed using assays such as the MTT or SRB assay to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Peptaibol Research and Action

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of peptaibols from marine-derived fungi.

experimental_workflow cluster_isolation Isolation & Cultivation cluster_extraction Extraction & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation marine_sample Marine Sample (Sediment, Sponge, etc.) fungal_isolation Fungal Isolation marine_sample->fungal_isolation pure_culture Pure Culture fungal_isolation->pure_culture fermentation Fermentation pure_culture->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (Column, HPLC) crude_extract->chromatography pure_peptaibol Pure Peptaibol chromatography->pure_peptaibol ms Mass Spectrometry (HRMS, MS/MS) pure_peptaibol->ms nmr NMR Spectroscopy (1D, 2D) pure_peptaibol->nmr config_analysis Configuration Analysis (Marfey's, X-ray) pure_peptaibol->config_analysis antimicrobial Antimicrobial Assays pure_peptaibol->antimicrobial cytotoxicity Cytotoxicity Assays pure_peptaibol->cytotoxicity other_assays Other Bioassays pure_peptaibol->other_assays structure Structure Elucidation ms->structure nmr->structure config_analysis->structure bioactivity Bioactivity Profile antimicrobial->bioactivity cytotoxicity->bioactivity other_assays->bioactivity

Caption: General workflow for peptaibol discovery.

Biosynthesis Pathway

Peptaibols are synthesized by NRPS machinery. The following diagram illustrates a simplified, modular nature of this synthesis.

nrps_biosynthesis cluster_modules NRPS Modules cluster_domains Domain Functions nrps NRPS Megasynthase module1 Module 1 A T C nrps->module1 module2 Module 2 A T C module1:C->module2:f0 Peptide Bond Formation moduleN Module n A T C module2:C->moduleN:f0 release Release & Modification (C-terminal Reduction) moduleN:C->release A_domain A: Adenylation (Selects & Activates Amino Acid) T_domain T: Thiolation (Binds Activated Amino Acid) C_domain C: Condensation (Forms Peptide Bond) peptaibol Final Peptaibol release->peptaibol

Caption: Simplified modular action of NRPS in peptaibol biosynthesis.

Mechanism of Action: Membrane Disruption

The primary mode of action for most peptaibols is the formation of pores or ion channels in the lipid bilayer of cell membranes.

membrane_disruption Mechanism of Action: Membrane Pore Formation cluster_membrane Cell Membrane peptaibol_monomer Peptaibol Monomer membrane_surface Membrane Surface peptaibol_monomer->membrane_surface 1. Adsorption aggregation Aggregation membrane_surface->aggregation 2. Oligomerization pore_formation Pore Formation aggregation->pore_formation 3. Insertion ion_leakage Ion Leakage pore_formation->ion_leakage 4. Disruption of Gradient cell_death Cell Death ion_leakage->cell_death 5. Loss of Integrity

References

Methodological & Application

Application Notes and Protocols for Emerimicin IV Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerimicin IV is a member of the peptaibol class of antibiotics, characterized by a peptide backbone rich in non-proteinogenic amino acids and a C-terminal amino alcohol.[1][2] These fungal metabolites, isolated from species such as Emericellopsis minima, exhibit notable antibacterial activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[3][4] The unique structural features and biological activity of this compound make it a compound of interest for further investigation in drug discovery and development.

These application notes provide a comprehensive overview of the extraction and purification of this compound from fungal fermentation cultures. The protocols are based on established methods for peptaibol isolation and are designed to yield a highly purified product suitable for downstream applications such as structural elucidation, bioactivity screening, and mechanism of action studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the design of effective extraction and purification strategies.

PropertyValueSource
Molecular FormulaC77H120N16O19PubChem[1]
Molecular Weight1573.9 g/mol PubChem[1]
ClassPeptidePubChem[1]
Producing OrganismEmericellopsis minima[3][4]

Experimental Protocols

The following protocols detail the steps for the extraction and purification of this compound from a fungal fermentation broth. The methodology is adapted from successful isolation procedures for structurally similar peptaibols, such as Emerimicins V-X.[5][6]

Fungal Fermentation

Successful extraction begins with robust fungal growth and metabolite production.

  • Strain: Emericellopsis minima or other known this compound producing strains.

  • Media: Potato Dextrose Broth (PDB) is a suitable medium for the cultivation of Acremonium species for peptaibol production and can be adapted for Emericellopsis minima.[6]

  • Culture Conditions:

    • Inoculate 1 L of sterile PDB in a 2.8 L Fernbach flask with a mature culture of the producing fungus.

    • Incubate at 28°C with constant shaking at 160 rpm for 9 days.[6]

    • Scale up the fermentation by preparing multiple flasks as needed for the desired yield.

Extraction

This protocol utilizes a solvent extraction method to isolate this compound from the culture supernatant.

  • Harvesting: Following the fermentation period, centrifuge the culture at 3000 rpm for 20 minutes at room temperature to separate the mycelia from the supernatant.

  • Resin Adsorption: To the collected supernatant, add HP-20 resin (20 g/L) and shake at 120 rpm for 2 hours to adsorb the peptaibols.[6]

  • Resin Collection and Washing: Filter the resin from the supernatant using Miracloth. Wash the resin three times with 200 mL of deionized water to remove salts and other polar impurities.[6]

  • Elution: Elute the adsorbed compounds from the resin by washing three times with 300 mL of acetone (B3395972).[6]

  • Concentration: Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Liquid-Liquid Partitioning

This step further purifies the crude extract by separating compounds based on their polarity.

  • Solvent System: Partition the concentrated crude extract between ethyl acetate (B1210297) and water.[6]

  • Extraction:

    • Dissolve the crude extract in a suitable volume of water.

    • Transfer the aqueous solution to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake vigorously and allow the layers to separate.

    • Collect the ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Concentration: Combine the ethyl acetate fractions and concentrate in vacuo to obtain the ethyl acetate crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound to a high degree of purity.

a. Normal Phase Chromatography (Silica Gel)

  • Column Preparation: Pack a glass column with silica (B1680970) gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the ethyl acetate crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A suggested gradient is mixtures of hexane, ethyl acetate, and methanol (B129727).[6] For example:

    • 100% Hexane

    • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 1:1, 1:9)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol mixtures (e.g., 95:5, 70:30)[6]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Pooling: Pool fractions containing the compound of interest based on TLC analysis.

b. Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column (e.g., Luna, C18(2), 10 x 250 mm, 5 µm) is suitable for peptaibol purification.[6]

  • Mobile Phase: An isocratic or gradient system of methanol and water with 0.1% trifluoroacetic acid (TFA) is effective. A starting point could be 78:22 Methanol:Water with 0.1% TFA.[6]

  • Injection and Elution: Dissolve the partially purified fraction from the silica gel chromatography in the mobile phase, filter, and inject onto the HPLC system. Elute at a flow rate of approximately 3 mL/min.[6]

  • Detection and Fractionation: Monitor the elution profile using a UV detector (e.g., at 210 nm) and collect the peak corresponding to this compound.

  • Final Purification: If necessary, a second HPLC step using a different solvent system (e.g., acetonitrile (B52724) and water with 0.1% TFA) can be employed to achieve the desired purity.[6]

Data Presentation

The following table summarizes the expected yields at different stages of the purification process, based on the isolation of similar Emerimicins.[6]

Purification StepProductExpected Yield (from 8L culture)Purity
Fermentation & ExtractionEthyl Acetate Crude Extract2.6 gLow
Normal Phase ChromatographyFraction 6 (example)VariableMedium
Semi-preparative HPLCPure this compound~3-9 mg>95%

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Fermentation Fungal Fermentation (Emericellopsis minima) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Resin_Adsorption HP-20 Resin Adsorption Supernatant->Resin_Adsorption Resin_Wash Resin Wash (Water) Resin_Adsorption->Resin_Wash Acetone_Elution Acetone Elution Resin_Wash->Acetone_Elution Concentration1 Concentration (in vacuo) Acetone_Elution->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Crude_Extract->Partitioning EtOAc_Extract Ethyl Acetate Extract Partitioning->EtOAc_Extract Silica_Chrom Normal Phase Chromatography (Silica Gel) EtOAc_Extract->Silica_Chrom Fractions Fraction Collection Silica_Chrom->Fractions HPLC Semi-preparative HPLC (C18) Fractions->HPLC Pure_Emerimicin_IV Pure this compound HPLC->Pure_Emerimicin_IV

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Purification_Logic Start Crude Extract Step1 Liquid-Liquid Partitioning (Polarity-based separation) Start->Step1 Increases purity Step2 Normal Phase Chromatography (Further polarity separation) Step1->Step2 Increases purity Step3 Reversed-Phase HPLC (Hydrophobicity-based separation) Step2->Step3 High resolution separation End High Purity this compound Step3->End Final product

Caption: Logical flow of purification stages.

References

Application Notes and Protocols for the Structural Analysis of Emerimicin IV using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerimicin IV is a member of the peptaibol family of naturally occurring peptides, characterized by a high content of α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol.[1] These structural features contribute to their ability to form voltage-gated ion channels in lipid membranes, leading to their antimicrobial and cytotoxic activities. The precise structural elucidation of this compound is crucial for understanding its mechanism of action and for guiding synthetic efforts in the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of this compound using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are based on established techniques for the characterization of peptaibols and are designed to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug discovery.

Structural and Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇₇H₁₂₀N₁₆O₁₉
Amino Acid Sequence Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol
Molecular Weight 1573.9 g/mol
Monoisotopic Mass 1572.89156566 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of peptides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the resonances of all protons and carbons in this compound and to determine its three-dimensional structure.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃/CD₃OH mixture). The choice of solvent should be based on the solubility of the peptide.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all NMR data on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Maintain a constant temperature (e.g., 298 K) throughout the experiments.

  • Acquire the following spectra:

    • 1D ¹H NMR: To obtain an overview of the proton signals.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues. A mixing time of 80 ms (B15284909) is typically used.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for sequencing and 3D structure determination. A mixing time of 200-400 ms is recommended for NOESY.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is essential for connecting amino acid spin systems and confirming the peptide sequence.

3. Data Processing and Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton and carbon signals for each amino acid residue by analyzing the TOCSY, HSQC, and HMBC spectra.

  • Use the sequential (i, i+1) NOE/ROE connectivities between the NH, CαH, and CβH protons of adjacent residues to establish the amino acid sequence.

  • Analyze the NOESY/ROESY spectra for medium and long-range correlations to determine the secondary structure (e.g., helical folds) of the peptide.

Representative ¹H and ¹³C NMR Data for this compound

Disclaimer: The following NMR data is hypothetical and intended for illustrative purposes. It is based on the known structure of this compound and typical chemical shifts for its constituent amino acid residues.

ResiduePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ac01.95 (s, 3H)22.5 (CH₃), 170.1 (C=O)
D-Phe14.50 (m, 1H, Hα), 3.10 (m, 2H, Hβ), 7.20-7.35 (m, 5H, Ar-H)55.2 (Cα), 38.1 (Cβ), 127.0, 128.8, 129.5, 137.5 (Ar-C)
Aib21.45 (s, 6H, Hβ)57.0 (Cα), 25.0 (Cβ)
Aib31.43 (s, 6H, Hβ)57.1 (Cα), 24.8 (Cβ)
Aib41.41 (s, 6H, Hβ)57.2 (Cα), 24.6 (Cβ)
D-Val54.10 (d, 1H, Hα), 2.10 (m, 1H, Hβ), 0.95 (d, 6H, Hγ)60.5 (Cα), 31.0 (Cβ), 19.0, 19.5 (Cγ)
Gly63.85 (m, 2H, Hα)43.5 (Cα)
D-Leu74.30 (m, 1H, Hα), 1.65 (m, 2H, Hβ), 1.50 (m, 1H, Hγ), 0.90 (d, 6H, Hδ)53.0 (Cα), 41.5 (Cβ), 25.0 (Cγ), 22.5, 23.0 (Cδ)
Aib81.40 (s, 6H, Hβ)57.3 (Cα), 24.5 (Cβ)
Aib91.38 (s, 6H, Hβ)57.4 (Cα), 24.3 (Cβ)
Hyp104.40 (m, 1H, Hα), 2.00, 2.30 (m, 2H, Hβ), 3.50 (m, 2H, Hδ), 4.20 (m, 1H, Hγ)60.0 (Cα), 38.0 (Cβ), 70.0 (Cγ), 54.0 (Cδ)
D-Gln114.25 (m, 1H, Hα), 2.15 (m, 2H, Hβ), 2.35 (m, 2H, Hγ)54.5 (Cα), 28.0 (Cβ), 32.0 (Cγ), 175.0 (Cδ=O)
D-Iva122.05 (q, 2H, Hβ), 0.85 (t, 3H, Hγ), 1.25 (s, 3H, CH₃-α)60.2 (Cα), 33.0 (Cβ), 8.5 (Cγ), 24.0 (CH₃-α)
aHyp134.45 (m, 1H, Hα), 2.05, 2.35 (m, 2H, Hβ), 3.55 (m, 2H, Hδ), 4.25 (m, 1H, Hγ)60.1 (Cα), 38.2 (Cβ), 70.2 (Cγ), 54.1 (Cδ)
Aib141.35 (s, 6H, Hβ)57.5 (Cα), 24.0 (Cβ)
D-Phe-ol154.00 (m, 1H, Hα), 2.80 (m, 2H, Hβ), 7.15-7.30 (m, 5H, Ar-H), 3.50 (m, 2H, CH₂OH)55.0 (Cα), 39.0 (Cβ), 126.8, 128.5, 129.3, 138.0 (Ar-C), 65.0 (CH₂OH)

Mass Spectrometry Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is indispensable for confirming the molecular weight and determining the amino acid sequence of this compound through fragmentation analysis.

Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

  • Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in methanol (B129727) or acetonitrile (B52724).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Perform chromatographic separation on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) using a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% B over 30 minutes.

  • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Acquire full scan MS data over a mass range of m/z 200-2000.

  • Perform data-dependent MS/MS analysis on the most abundant precursor ions. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.

3. Data Analysis:

  • Determine the accurate mass of the protonated molecule [M+H]⁺ from the full scan MS spectrum and use it to confirm the elemental composition.

  • Analyze the MS/MS spectra to identify the fragment ions (b- and y-ions) corresponding to the cleavage of the peptide backbone.

  • The presence of an N-terminal acetyl group will result in a characteristic mass for the b₁ ion.

  • The C-terminal amino alcohol will influence the mass of the y-series ions.

  • Reconstruct the amino acid sequence by assembling the b- and y-ion series.

Representative Mass Spectrometry Fragmentation Data for this compound

Disclaimer: The following fragmentation data is hypothetical and for illustrative purposes. It is based on the known structure of this compound and predicted fragmentation patterns.

Fragment Ionm/z (calculated)Amino Acid Sequence
b₁190.0863Ac-D-Phe
b₂275.1492Ac-D-Phe-Aib
b₃360.2121Ac-D-Phe-Aib-Aib
b₄445.2750Ac-D-Phe-Aib-Aib-Aib
b₅544.3434Ac-D-Phe-Aib-Aib-Aib-D-Val
b₆601.3649Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly
b₇714.4489Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu
y₁150.0913D-Phe-ol
y₂235.1542Aib-D-Phe-ol
y₃348.2383aHyp-Aib-D-Phe-ol
y₄461.3223D-Iva-aHyp-Aib-D-Phe-ol
y₅589.3813D-Gln-D-Iva-aHyp-Aib-D-Phe-ol
y₆702.4654Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol
y₇787.5283Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Emerimicin_IV_Sample Purified this compound NMR_Sample_Prep Dissolve in deuterated solvent Emerimicin_IV_Sample->NMR_Sample_Prep NMR Path MS_Sample_Prep Dilute for LC-MS Emerimicin_IV_Sample->MS_Sample_Prep MS Path NMR_Acquisition 1D & 2D NMR (TOCSY, NOESY, HSQC, HMBC) NMR_Sample_Prep->NMR_Acquisition NMR_Data_Analysis Spectral Processing & Assignment NMR_Acquisition->NMR_Data_Analysis NMR_Structure 3D Structure Determination NMR_Data_Analysis->NMR_Structure LC_MS_Acquisition HR-LC-MS/MS (Full Scan & Fragmentation) MS_Sample_Prep->LC_MS_Acquisition MS_Data_Analysis Accurate Mass & Sequence Confirmation LC_MS_Acquisition->MS_Data_Analysis

Overall experimental workflow for the structural analysis of this compound.

nmr_analysis_flow 1D_H1 1D ¹H NMR Spin_Systems Identify Amino Acid Spin Systems 1D_H1->Spin_Systems 2D_TOCSY 2D TOCSY 2D_TOCSY->Spin_Systems 2D_HSQC 2D HSQC 2D_HSQC->Spin_Systems 2D_HMBC 2D HMBC Sequence_Determination Determine Peptide Sequence 2D_HMBC->Sequence_Determination 2D_NOESY 2D NOESY/ROESY 2D_NOESY->Sequence_Determination 3D_Structure Determine 3D Conformation 2D_NOESY->3D_Structure Spin_Systems->Sequence_Determination Sequence_Determination->3D_Structure

Logical flow of NMR data analysis for this compound structure elucidation.

ms_fragmentation_pathway Precursor [M+H]⁺ This compound b_ions b-ions (N-terminal fragments) Precursor->b_ions CID/HCD y_ions y-ions (C-terminal fragments) Precursor->y_ions CID/HCD b1 b₁ (Ac-D-Phe) b_ions->b1 y1 y₁ (D-Phe-ol) y_ions->y1 b2 b₂ (Ac-D-Phe-Aib) b1->b2 + Aib b_n-1 ... b2->b_n-1 y2 y₂ (Aib-D-Phe-ol) y1->y2 + Aib y_n-1 ... y2->y_n-1

Simplified fragmentation pathway of this compound in MS/MS analysis.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Emerimicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Emerimicin IV, a fungal peptaibol with known antibacterial activity. The provided methodologies are based on established standards for antimicrobial susceptibility testing, with specific modifications suitable for peptide-based compounds.

Introduction to this compound

This compound is a member of the peptaibol class of antibiotics, which are non-ribosomally synthesized peptides produced by filamentous fungi.[1][2] Structurally, peptaibols are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[3] This unique structure allows them to insert into and disrupt microbial cell membranes, leading to cell death. This compound has demonstrated bacteriostatic activity, particularly against Gram-positive bacteria.[1][2]

Data Presentation: MIC of Emerimicin Peptides

The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound and the closely related Emerimicin V against various bacterial strains.

CompoundMicroorganismStrain TypeMIC (µg/mL)
This compound Staphylococcus aureusMethicillin-Resistant (MRSA)100
This compound Enterococcus faecalisVancomycin-Resistant (VRE)12.5
Emerimicin V Enterococcus faecalis-64
Emerimicin V Staphylococcus aureusMethicillin-Resistant (MRSA)32
Emerimicin V Enterococcus faeciumVancomycin-Resistant (VRE)64
Emerimicins (V-X) Pseudomonas aeruginosa-No activity observed

Experimental Protocols

The recommended method for determining the MIC of this compound is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with modifications for antimicrobial peptides.

Protocol: Broth Microdilution for this compound

1. Materials

  • This compound

  • Test microorganisms (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile deionized water

  • Dimethyl sulfoxide (B87167) (DMSO, if required for stock solution)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL. Ensure complete dissolution.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure

  • Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well polypropylene plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow Workflow for Determining the MIC of this compound prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A flowchart illustrating the key steps in the broth microdilution method for MIC determination.

Proposed Mechanism of Action of this compound

MoA Proposed Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane Lipid Bilayer Lipid Bilayer emerimicin This compound insertion Membrane Insertion emerimicin->insertion Hydrophobic interaction pore_formation Pore/Channel Formation insertion->pore_formation ion_leakage Ion Leakage (K+, Na+) pore_formation->ion_leakage depolarization Membrane Depolarization ion_leakage->depolarization cell_death Cell Death depolarization->cell_death

Caption: Diagram illustrating the proposed pore-forming mechanism of action of this compound on the bacterial cell membrane.

References

Application Notes and Protocols: Studying the Mechanism of Action of Emerimicin IV on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerimicin IV is a member of the peptaibol class of antibiotics, which are naturally occurring peptides produced by fungi such as Emericellopsis minima.[1][2] Peptaibols are characterized by the presence of non-standard amino acids, particularly α-aminoisobutyric acid (Aib), and a C-terminal amino alcohol.[3] These structural features contribute to their typical α-helical conformation, which is crucial for their biological activity.[3][4][5] The primary mechanism of action for this compound and other peptaibols is the disruption of bacterial cell membranes.[3][6][7] By inserting into the lipid bilayer, these peptides can form pores or channels, leading to increased membrane permeability, leakage of cellular contents, and ultimately, bacterial cell death.[3][6][7]

This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on bacterial membranes. The included methodologies will enable the characterization of its antimicrobial efficacy, membrane permeabilization, and impact on membrane potential.

Data Presentation

The antimicrobial activity of this compound and related peptaibols is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 100
Vancomycin-resistant Enterococcus faecalis (VRE)12.5 - 100

Data sourced from studies on clinical isolates.[1][2][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Emerimicin V (a related peptaibol)

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis64
Methicillin-resistant Staphylococcus aureus (MRSA)32
Vancomycin-resistant Enterococcus faecium64

Data for comparison from a study on Emerimicins V-X.[9][10][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like ethanol)[3]

  • Bacterial culture in mid-logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

  • Plate reader (optional, for OD600 measurements)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a positive control (bacteria with no this compound) and a negative control (broth only) in separate wells.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.[9]

Membrane Permeabilization Assay (Fluorescence Leakage)

This assay measures the ability of this compound to disrupt the integrity of model membranes (Large Unilamellar Vesicles - LUVs) by quantifying the leakage of an encapsulated fluorescent dye.

Materials:

  • LUVs encapsulating a fluorescent dye and a quencher (e.g., ANTS/DPX or calcein (B42510) at a self-quenching concentration).[4][5][12]

  • This compound solution

  • HEPES buffer

  • Fluorometer or fluorescence plate reader

  • Triton X-100 (for 100% leakage control)

Procedure:

  • Prepare LUVs: Synthesize LUVs with a lipid composition mimicking bacterial membranes (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol) and encapsulate the fluorescent dye/quencher pair.[4] Purify the LUVs to remove non-encapsulated dye.[12]

  • Dilute the LUV suspension in HEPES buffer to the desired concentration in a cuvette or 96-well plate.

  • Record the baseline fluorescence.

  • Add varying concentrations of this compound to the LUV suspension and monitor the increase in fluorescence over time. The disruption of the LUVs will cause the dye and quencher to leak out and become diluted, resulting in an increase in fluorescence.[4][12]

  • After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and achieve 100% fluorescence.[12]

  • Calculate the percentage of leakage for each this compound concentration relative to the maximum fluorescence obtained with Triton X-100.

Bacterial Membrane Depolarization Assay

This assay assesses the effect of this compound on the membrane potential of intact bacterial cells using a potential-sensitive fluorescent dye.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Membrane potential-sensitive dye (e.g., DiSC3(5))[13][14]

  • HEPES buffer with glucose

  • This compound solution

  • Fluorometer or fluorescence plate reader

  • Gramicidin D (as a positive control for complete depolarization)[14]

Procedure:

  • Harvest bacterial cells by centrifugation and wash them with HEPES buffer.

  • Resuspend the bacteria in HEPES buffer containing glucose to an OD600 of approximately 0.05.[14]

  • Add the DiSC3(5) dye to the bacterial suspension and allow it to be taken up by the polarized membranes, which will quench its fluorescence.

  • Monitor the fluorescence until a stable baseline is achieved.

  • Add varying concentrations of this compound to the cell suspension.

  • Depolarization of the bacterial membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence. Monitor this change over time.[13][14]

  • Add Gramicidin D as a positive control to induce complete membrane depolarization and determine the maximum fluorescence signal.[14]

Visualizations

Emerimicin_IV_Mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer Emerimicin_IV This compound (α-helical peptide) Insertion Membrane Insertion Emerimicin_IV->Insertion Interaction with membrane surface Pore_Formation Pore/Channel Formation Insertion->Pore_Formation Aggregation of peptides Depolarization Membrane Depolarization Pore_Formation->Depolarization Leakage Ion & Solute Leakage Pore_Formation->Leakage Cell_Death Bacterial Cell Death Depolarization->Cell_Death Leakage->Cell_Death Experimental_Workflow cluster_antimicrobial_activity Antimicrobial Activity Assessment cluster_membrane_interaction Membrane Interaction Studies MIC_Assay MIC Assay (vs. bacterial strains) MIC_Data Quantitative Data: MIC Values MIC_Assay->MIC_Data Leakage_Assay Fluorescence Leakage Assay MIC_Data->Leakage_Assay Correlate Depolarization_Assay Membrane Depolarization Assay MIC_Data->Depolarization_Assay Correlate Model_Membranes Prepare Model Membranes (LUVs) Model_Membranes->Leakage_Assay Intact_Cells Prepare Bacterial Cells Intact_Cells->Depolarization_Assay Permeabilization_Data Data: % Leakage Leakage_Assay->Permeabilization_Data Depolarization_Data Data: Fluorescence Increase Depolarization_Assay->Depolarization_Data Logical_Relationship Emerimicin_Structure This compound Structure (α-helical, amphipathic) Membrane_Interaction Interaction with Bacterial Membrane Emerimicin_Structure->Membrane_Interaction enables Membrane_Disruption Membrane Disruption (Pore Formation) Membrane_Interaction->Membrane_Disruption leads to Biological_Effect Biological Effect (Bacteriostatic/Bactericidal) Membrane_Disruption->Biological_Effect results in

References

Application Notes and Protocols for Assessing Emerimicin IV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerimicin IV is a fungal peptaibol antibiotic that has demonstrated bacteriostatic activity against clinically significant multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[1][2]. Peptaibols are known to interact with and disrupt the integrity of lipid cell membranes, often by forming pores or ion channels[3][4]. This mode of action leads to the dissipation of the transmembrane potential, a critical component for bacterial viability.

These application notes provide a detailed protocol for a robust and reproducible bioassay to assess the activity of this compound by measuring bacterial membrane potential depolarization. The assay utilizes the voltage-sensitive fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), which accumulates in polarized bacterial membranes, leading to fluorescence quenching. Upon membrane depolarization by an active compound like this compound, the dye is released into the medium, resulting in a quantifiable increase in fluorescence[5]. This method offers a sensitive and high-throughput compatible approach for characterizing the antimicrobial efficacy of this compound and similar membrane-active compounds.

Principle of the Bioassay

The bioassay is based on the principle of monitoring changes in bacterial cytoplasmic membrane potential. In viable bacteria, a negative transmembrane potential is maintained. The cationic fluorescent dye DiSC₃(5) is taken up by these cells and aggregates, causing its fluorescence to be quenched. When the cell membrane is depolarized by an antimicrobial agent such as this compound, the dye is released from the cells, leading to an increase in fluorescence intensity. This change in fluorescence is directly proportional to the extent of membrane depolarization and, consequently, the activity of the antimicrobial agent.

cluster_polarized Polarized Bacterial Cell cluster_depolarized Depolarized Bacterial Cell Polarized_Membrane Polarized Membrane (- Potential Inside) DiSC3_5_in DiSC₃(5) Quenched (Low Fluorescence) Polarized_Membrane->DiSC3_5_in Dye Accumulation Depolarized_Membrane Depolarized Membrane (Potential Dissipated) DiSC3_5_out DiSC₃(5) Released (High Fluorescence) Depolarized_Membrane->DiSC3_5_out Dye Release Emerimicin_IV This compound Emerimicin_IV->Polarized_Membrane Forms Pores/Channels

Caption: Mechanism of the membrane potential depolarization assay.

Experimental Protocols

Materials and Reagents
  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate), Bacillus subtilis (e.g., ATCC 6633).

  • Growth Media: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth.

  • Buffers: Phosphate Buffered Saline (PBS, pH 7.4), Assay Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).

  • Voltage-Sensitive Dye: 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) stock solution (e.g., 1 mM in DMSO).

  • Positive Control: Gramicidin (B1672133) D (a known channel-forming antibiotic) stock solution (e.g., 1 mg/mL in DMSO).

  • Negative Control: Vehicle control (e.g., DMSO or ethanol (B145695) at the same concentration as the this compound and gramicidin dilutions).

  • Equipment: 96-well black, clear-bottom microplates, fluorescence microplate reader (with appropriate filters for DiSC₃(5), typically Ex: 622 nm, Em: 670 nm), incubator, spectrophotometer, centrifuge.

Protocol 1: Bacterial Culture Preparation
  • Inoculate a single colony of the chosen bacterial strain into 5 mL of TSB or LB broth.

  • Incubate overnight at 37°C with shaking (200 rpm).

  • The following day, dilute the overnight culture 1:100 into fresh broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of approximately 0.4-0.6).

  • Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with PBS.

  • Resuspend the final pellet in the Assay Buffer to an OD₆₀₀ of 0.05-0.1.

Protocol 2: Membrane Depolarization Assay
  • Dye Loading: Add the DiSC₃(5) stock solution to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.

  • Assay Plate Preparation:

    • Pipette 180 µL of the dye-loaded bacterial suspension into the wells of a 96-well black, clear-bottom microplate.

    • Add 20 µL of the this compound dilutions (in Assay Buffer) to achieve the desired final concentrations.

    • For controls, add 20 µL of Assay Buffer with the corresponding vehicle concentration (negative control) and 20 µL of a gramicidin D dilution (positive control for maximal depolarization).

  • Data Acquisition:

    • Immediately place the microplate into a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Ex: 622 nm, Em: 670 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

    • Alternatively, for endpoint assays, incubate the plate at 37°C for a defined period (e.g., 30 minutes) before reading the final fluorescence.

Data Presentation

The results of the bioassay can be presented as the percentage of depolarization relative to the positive control (gramicidin). The data should be summarized in a table for clear comparison of the effects of different concentrations of this compound.

TreatmentConcentration (µg/mL)Mean Fluorescence Intensity (RFU)Standard Deviation% Depolarization
Vehicle Control (DMSO)-500250%
This compound1 x MIC450021088.9%
This compound0.5 x MIC280015051.1%
This compound0.25 x MIC12009015.6%
Gramicidin D (Positive Control)105000250100%

% Depolarization = [(F_sample - F_vehicle) / (F_gramicidin - F_vehicle)] x 100

Visualizations

Experimental Workflow

Start Start: Bacterial Culture (e.g., S. aureus) Culture_Prep 1. Overnight Culture & Growth to Mid-Log Phase Start->Culture_Prep Harvest_Wash 2. Harvest & Wash Cells Culture_Prep->Harvest_Wash Resuspend 3. Resuspend in Assay Buffer Harvest_Wash->Resuspend Dye_Loading 4. Load with DiSC₃(5) (Voltage-Sensitive Dye) Resuspend->Dye_Loading Plate_Setup 5. Add to 96-well Plate Dye_Loading->Plate_Setup Add_Compounds 6. Add this compound & Controls (Gramicidin, Vehicle) Plate_Setup->Add_Compounds Measure_Fluorescence 7. Kinetic Fluorescence Reading (Ex: 622 nm, Em: 670 nm) Add_Compounds->Measure_Fluorescence Data_Analysis 8. Data Analysis: % Depolarization Calculation Measure_Fluorescence->Data_Analysis End End: Assess this compound Activity Data_Analysis->End

Caption: Experimental workflow for the this compound bioassay.

Proposed Signaling Pathway

Emerimicin_IV This compound Bacterial_Membrane Bacterial Cell Membrane Emerimicin_IV->Bacterial_Membrane Binds to Membrane Pore_Formation Pore/Channel Formation Bacterial_Membrane->Pore_Formation Ion_Flux Uncontrolled Ion Flux (K⁺, Na⁺, H⁺) Pore_Formation->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization ATP_Depletion ATP Synthesis Inhibition & Depletion Depolarization->ATP_Depletion Metabolic_Arrest Metabolic Arrest ATP_Depletion->Metabolic_Arrest Cell_Death Bacteriostatic Effect / Cell Death Metabolic_Arrest->Cell_Death

Caption: Proposed mechanism of this compound action.

References

Application Notes and Protocols for the Synthesis of Emerimicin IV and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the chemical synthesis of Emerimicin IV and its analogs. This compound is a member of the peptaibol family of antimicrobial peptides, characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This structural feature confers a helical conformation to the peptide, which is believed to be responsible for its biological activity. The protocols detailed below are based on established methods for the synthesis of peptaibols and can be adapted for the synthesis of various this compound analogs.

Overview of Synthetic Strategies

The synthesis of this compound and its analogs presents a significant challenge due to the steric hindrance of the multiple Aib residues, which can lead to low coupling efficiencies. The two primary strategies for the synthesis of these peptides are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis, where the peptide is assembled step-by-step on a solid support (resin). SPPS offers the advantage of simplified purification after each coupling step. For peptaibols like this compound, microwave-assisted SPPS can be particularly effective in driving the difficult coupling reactions to completion.

  • Solution-Phase Peptide Synthesis: In this classical approach, the peptide is synthesized in solution without being attached to a solid support. While it can be more labor-intensive due to the need for purification after each step, it can be advantageous for the synthesis of large quantities of the peptide.

Quantitative Data

The following tables summarize the biological activity of naturally derived this compound and synthetic analogs, as well as typical yields and purity that can be expected from the solid-phase synthesis of peptaibols.

Table 1: Minimum Inhibitory Concentrations (MIC) of Emerimicins

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus (Methicillin-resistant)100[1]
This compoundEnterococcus faecalis (Vancomycin-resistant)12.5[1]
Emerimicin VEnterococcus faecalis64[2]
Emerimicin VStaphylococcus aureus (Methicillin-resistant)32
Emerimicin VEnterococcus faecium (Vancomycin-resistant)64

Table 2: Representative Yields and Purity for Solid-Phase Synthesis of Peptaibols

PeptideSynthesis ScaleCrude Purity (HPLC)Purified YieldReference
Alamethicin F50/50.1 mmol>70%25-35%Representative data based on similar peptaibol syntheses
Trichogin GA IV0.25 mmol>65%20-30%Representative data based on similar peptaibol syntheses
Zervamicin IIA0.1 mmol>70%25-40%Representative data based on similar peptaibol syntheses

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a representative procedure for the manual or automated synthesis of this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), and Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF and add to the resin. Allow to react for 30-60 minutes.

    • For Aib residues: Due to steric hindrance, a stronger coupling cocktail is recommended. Dissolve Fmoc-Aib-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in a minimal amount of DMF/DCM (1:1). Add to the resin and allow to react for 2-4 hours. Microwave irradiation can be used to enhance coupling efficiency.

  • Washing: After each coupling step, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 2 hours.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Washing: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

Purification of Synthetic this compound

Equipment and Reagents:

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC Purification: Purify the peptide by RP-HPLC using a gradient of mobile phase B.

  • Fraction Collection: Collect the fractions containing the pure peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization of Synthetic this compound

Methods:

  • Mass Spectrometry: Confirm the molecular weight of the synthetic peptide using electrospray ionization mass spectrometry (ESI-MS).

  • NMR Spectroscopy: Confirm the structure and sequence of the peptide using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

  • Analytical HPLC: Assess the purity of the final product by analytical RP-HPLC.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved by substituting one or more amino acids in the sequence during the SPPS procedure. This allows for the investigation of structure-activity relationships (SAR) and the development of novel antimicrobial agents with improved properties. For example, replacing specific amino acids with other natural or unnatural amino acids can provide insights into the residues crucial for biological activity.

Visualizations

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat n-1 times Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Acetylate N-terminal Acetylation Deprotect2->Acetylate Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: General workflow for the solid-phase synthesis of this compound.

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Emerimicin This compound Monomers Aggregation Aggregation on Membrane Surface Emerimicin->Aggregation Insertion Insertion into Membrane Aggregation->Insertion Pore Pore Formation Insertion->Pore Disruption Membrane Disruption & Ion Leakage Pore->Disruption Death Cell Death Disruption->Death

Caption: Proposed mechanism of action of this compound via pore formation.

References

Application of Emerimicin IV in Studies of Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant bacteria poses a significant threat to global health. Emerimicin IV is a fungal peptaibol antibiotic isolated from Emericellopsis minima that has demonstrated activity against clinically important resistant strains.[1][2] Peptaibols are a class of non-ribosomally synthesized peptides known for their high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[3] Their primary mechanism of action involves the formation of pores in the cell membranes of susceptible bacteria, leading to cell death.[3][4] This unique mode of action makes them promising candidates for the development of new antimicrobial agents.

These application notes provide an overview of the use of this compound in studying bacterial resistance, including its antimicrobial activity, proposed mechanism of action, and potential bacterial resistance pathways. Detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and a general method for the extraction and purification of peptaibols are also provided.

Antimicrobial Activity of this compound and Related Compounds

This compound has shown bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The following tables summarize the reported MIC values for this compound and other related Emerimicins.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainResistance PhenotypeMIC (µg/mL)
Staphylococcus aureus (clinical isolate)Methicillin-Resistant (MRSA)100
Enterococcus faecalis (clinical isolate)Vancomycin-Resistant (VRE)12.5

Table 2: Comparative MIC Values of Emerimicins V-X

CompoundEnterococcus faecalisVancomycin-Resistant Enterococcus faecium (VRE)Methicillin-Resistant Staphylococcus aureus (MRSA)
Emerimicin V64 µg/mL64 µg/mL32 µg/mL
Emerimicin VI>64 µg/mL>64 µg/mL64 µg/mL
Emerimicins VII-X>64 µg/mL>64 µg/mL>64 µg/mL

Mechanism of Action

The primary mechanism of action for peptaibols like this compound is the formation of ion channels or pores in the bacterial cell membrane. This process disrupts the membrane potential and integrity, leading to leakage of essential cellular components and ultimately cell death. The amphipathic nature of peptaibols allows them to insert into the lipid bilayer.

Potential Mechanisms of Bacterial Resistance

While specific resistance mechanisms to this compound have not been extensively studied, bacteria have evolved several general strategies to counteract the effects of antimicrobial peptides (AMPs), which are likely relevant for peptaibols. These mechanisms can be broadly categorized as:

  • Alteration of the Cell Envelope: Bacteria can modify their cell surface to reduce the binding of cationic AMPs. This can involve changes to the net negative charge of the cell membrane or cell wall.

  • Efflux Pumps: Bacteria may utilize efflux pumps to actively transport the antimicrobial peptide out of the cell, preventing it from reaching its target at a sufficient concentration.

  • Enzymatic Degradation: Bacteria can produce proteases that degrade the peptide antibiotic, rendering it inactive.

  • Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, preventing the antimicrobial peptide from reaching the bacterial cells.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to a 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Incubator (35-37°C)

  • Plate reader (optional)

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculate the Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.

    • Sterility Control: A well containing only CAMHB.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: General Method for Extraction and Purification of Peptaibols from Fungal Cultures

This is a general protocol and may require optimization for the specific extraction of this compound from Emericellopsis minima.

Materials:

Procedure:

  • Extraction:

    • Grow the fungal culture in a suitable liquid or solid medium.

    • Extract the fungal biomass and culture filtrate with ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Preliminary Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of methanol in chloroform (B151607) to separate fractions based on polarity.

    • Test the fractions for antimicrobial activity to identify the active fractions.

  • Final Purification:

    • Pool the active fractions and evaporate to dryness.

    • Further purify the active material using reversed-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in water as the mobile phase.

    • Collect the peaks and test for antimicrobial activity to isolate the pure this compound.

  • Characterization:

    • Confirm the identity and purity of this compound using techniques such as mass spectrometry and NMR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_emerimicin Prepare this compound Stock Solution start->prep_emerimicin prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_emerimicin->serial_dilution inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual or Plate Reader) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

resistance_mechanisms cluster_bacterium Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm efflux Efflux Pump membrane->efflux Expulsion target Intracellular Target emerimicin This compound efflux->emerimicin emerimicin->membrane Pore Formation degradation Enzymatic Degradation emerimicin->degradation Inactivation altered_membrane Altered Membrane (Reduced Binding) emerimicin->altered_membrane Prevention

Caption: General mechanisms of bacterial resistance.

References

Emerimicin IV: Application Notes for Membrane Biophysics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerimicin IV is a member of the peptaibol family, a class of non-ribosomally synthesized fungal peptides. These peptides are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. The presence of Aib residues induces a strong propensity for helical conformations (α-helix and 3₁₀-helix), which is fundamental to the primary biological activity of peptaibols: the formation of ion channels or pores in lipid membranes.

Structurally, this compound is a 15-residue linear peptide. Like other peptaibols, its amphipathic helical structure allows it to insert into the cell membrane, where multiple monomers can self-assemble into a transmembrane ion channel. This action disrupts the membrane's selective permeability, leading to ion leakage, dissipation of the membrane potential, and ultimately, cell death. This well-defined channel-forming capability makes this compound and related peptaibols excellent tools in membrane biophysics for studying the principles of ion permeation, channel gating, and peptide-lipid interactions.

Mechanism of Action: The Barrel-Stave Model

The primary mechanism by which this compound and other peptaibols form channels is described by the "barrel-stave" model. In this model, individual peptide helices (the "staves") insert into the membrane and then aggregate to form a transmembrane bundle surrounding a central aqueous pore. The size of the pore, and thus its conductance, is determined by the number of monomers in the aggregate. This results in channels with multiple discrete conductance levels, corresponding to different numbers of associated peptides. The formation and stability of these channels are typically voltage-dependent; a transmembrane potential can drive the insertion and aggregation of the peptide monomers into the bilayer.

cluster_0 Cell Membrane Monomers This compound Monomers in Solution Surface Monomers bind to membrane surface Monomers->Surface Partitioning Insertion Voltage-dependent insertion into bilayer Surface->Insertion ΔΨ Aggregation Aggregation of Monomers (Barrel-Stave Model) Insertion->Aggregation Channel Formation of Transmembrane Ion Channel Aggregation->Channel Leakage Ion Leakage (K+, Na+, etc.) Channel->Leakage Depolarization Membrane Depolarization Leakage->Depolarization

Caption: Mechanism of this compound ion channel formation.

Applications in Membrane Biophysics Research

  • Model System for Ion Channels: this compound serves as a simplified and highly tractable model for understanding the fundamental biophysics of complex, multi-subunit protein ion channels. Researchers can study principles of ion selectivity, conductance, and gating in a system with a known molecular structure.

  • Studying Voltage-Gating: The voltage-dependent nature of peptaibol channel formation provides a powerful system for investigating the mechanisms of voltage sensing and gating. By varying the transmembrane potential, researchers can analyze how the electric field drives the conformational changes required for channel opening and closing.

  • Investigating Peptide-Lipid Interactions: The efficiency of channel formation is dependent on the properties of the lipid bilayer. This compound can be used as a probe to understand how factors like lipid composition, membrane thickness, and surface charge influence the partitioning, insertion, and aggregation of transmembrane peptides.

  • Tool for Perforated Patch-Clamp: In principle, this compound can be used in perforated patch-clamp electrophysiology. Similar to other pore-forming agents like nystatin (B1677061) or gramicidin, it could provide electrical access to the cell interior while preventing the dialysis of larger intracellular molecules, such as second messengers and proteins, thereby preserving endogenous signaling cascades during recording.

Quantitative Data for Peptaibol Channels (Reference Compounds)

Specific biophysical data for this compound channels is not extensively documented in publicly available literature. However, the properties of the well-characterized peptaibols Alamethicin and Zervamicin provide an excellent reference for the expected behavior and quantitative values.

Table 1: Single-Channel Conductance of Reference Peptaibols Data for channels formed in planar lipid membranes with 1 M KCl or NaCl solutions.

PeptaibolConductance LevelTypical Conductance (pS)Notes
Alamethicin Level 1~400 - 800The most stable and frequently observed state.
Level 2~1300 - 1800Corresponds to a larger pore with more monomers.
Level 3~2500 - 3300Higher-order aggregate state.
Zervamicin IIB Multi-level10 - 1000+Exhibits multiple, heterogeneous conductance states.
Gramicidin Dimer Channel~500 (in 1 M NaCl)Forms a well-defined channel from a dimer.

Table 2: Ion Selectivity and Gating Properties of Reference Peptaibols

PropertyPeptaibolValue / CharacteristicReference

Application Notes and Protocols for Testing Emerimicin IV in In-Vitro Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro evaluation of Emerimicin IV, a fungal peptaibol with promising antimicrobial properties. The included protocols detail standardized methods for determining the efficacy of this compound against clinically relevant bacteria, including multidrug-resistant strains.

Introduction to this compound

This compound is a member of the peptaibol class of antibiotics, which are non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Peptaibols are known to interact with and disrupt bacterial cell membranes, leading to pore formation and subsequent cell death.[1] this compound has demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 µg/mL.[2]

Key In-Vitro Efficacy Assays

A battery of in-vitro assays is essential to characterize the antimicrobial profile of this compound. The following protocols are recommended:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

  • Time-Kill Kinetics Assay: To assess the rate and extent of bacterial killing by this compound over time.

  • Anti-Biofilm Assay: To evaluate the ability of this compound to inhibit biofilm formation and eradicate established biofilms.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: MIC and MBC Values of this compound and Comparator Agents

MicroorganismThis compound MIC (µg/mL)This compound MBC (µg/mL)Vancomycin MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213163210.5
MRSA ATCC 4330032[3]64>2561
Enterococcus faecalis ATCC 2921264[3]12822
VRE (Clinical Isolate)64128>2564
Pseudomonas aeruginosa ATCC 27853>128>128>256>256
Escherichia coli ATCC 25922>128>128>256>256

Table 2: Time-Kill Kinetics of this compound against MRSA ATCC 43300

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
06.06.06.06.0
26.85.54.84.0
47.55.03.5<3.0
88.54.8<3.0<3.0
249.24.5<3.0<3.0

Table 3: Anti-Biofilm Activity of this compound against MRSA ATCC 43300

TreatmentBiofilm Inhibition (%)Biofilm Eradication (%)
1x MIC7540
2x MIC9065
4x MIC9885
Vancomycin (4x MIC)5025

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or sterile water).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 0.125 - 128 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Protocol:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, aspirate 10 µL of the suspension and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (a ≥3-log10 reduction in CFU/mL).

Time-Kill Kinetics Assay

Principle: This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Prepare a logarithmic-phase bacterial culture with a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

  • Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.

  • Incubate the cultures at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay (Crystal Violet Method)

Principle: This assay quantifies the ability of an antimicrobial agent to inhibit biofilm formation or eradicate pre-formed biofilms using crystal violet staining.

Protocol for Biofilm Inhibition:

  • Prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well flat-bottom plate.

  • Add a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 570-600 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Protocol for Biofilm Eradication:

  • Allow biofilms to form in a 96-well plate as described above (steps 2 and 3 of the inhibition protocol) without the addition of this compound.

  • After the incubation period, remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method as described above (steps 5-8 of the inhibition protocol).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_assays In-Vitro Efficacy Assays cluster_data Data Analysis & Interpretation MIC MIC Assay (Broth Microdilution) MIC_Result Determine MIC Value MIC->MIC_Result MBC MBC Assay MBC_Result Determine MBC Value MBC->MBC_Result TimeKill Time-Kill Kinetics TimeKill_Curve Generate Time-Kill Curves TimeKill->TimeKill_Curve Biofilm Anti-Biofilm Assay Biofilm_Quant Quantify Biofilm Inhibition/ Eradication Biofilm->Biofilm_Quant MIC_Result->MBC Input for MBC

Experimental workflow for in-vitro testing of this compound.
Bacterial Signaling in Response to Membrane Stress

This compound, as a membrane-disrupting agent, is likely to trigger bacterial stress responses mediated by two-component signaling systems (TCS). These systems allow bacteria to sense and respond to environmental changes, including membrane damage.

PhoQ/PhoP Two-Component System: This system is activated by signals such as low Mg2+ concentrations and the presence of cationic antimicrobial peptides. The sensor kinase PhoQ autophosphorylates in response to membrane stress and then transfers the phosphate (B84403) group to the response regulator PhoP. Phosphorylated PhoP then regulates the expression of genes involved in modifying the cell envelope to increase resistance.

PhoQ_PhoP_Signaling cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm PhoQ PhoQ (Sensor Kinase) PhoP_inactive PhoP PhoQ->PhoP_inactive Phosphorylation Emerimicin This compound Emerimicin->PhoQ Membrane Stress PhoP_active PhoP-P (Active) DNA DNA PhoP_active->DNA Binds to Promoter Gene_Expression Modified Gene Expression (e.g., lipid A modification) DNA->Gene_Expression Regulates Transcription

PhoQ/PhoP signaling pathway in response to membrane stress.

EnvZ/OmpR Two-Component System: This system is primarily known for its role in osmoregulation but can also be involved in the response to membrane stress. The sensor kinase EnvZ responds to changes in the cell envelope, leading to the phosphorylation of the response regulator OmpR. OmpR-P then regulates the expression of outer membrane porins and other genes that can affect membrane integrity and permeability.

EnvZ_OmpR_Signaling cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) OmpR_inactive OmpR EnvZ->OmpR_inactive Phosphorylation Stress Membrane Perturbation Stress->EnvZ Senses Stress OmpR_active OmpR-P (Active) DNA DNA OmpR_active->DNA Binds to Promoters Porin_Expression Altered Porin Expression DNA->Porin_Expression Regulates Transcription

EnvZ/OmpR signaling in response to membrane perturbation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Emerimicin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Emerimicin IV in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a member of the peptaibol class of peptides.[1][2] Peptaibols are known for their high content of hydrophobic amino acid residues, which makes them inherently poorly soluble in water and aqueous buffer systems.[3][4] This hydrophobicity can lead to challenges in preparing stock solutions and achieving desired concentrations for various experimental assays.

Q2: What are the initial steps I should take to dissolve this compound?

For a hydrophobic peptide like this compound, the recommended initial approach is to first dissolve the lyophilized peptide in a minimal amount of a suitable organic solvent to create a concentrated stock solution.[4][5] This stock solution can then be slowly diluted with the desired aqueous buffer to the final working concentration.[5] It is crucial to allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[5]

Q3: Which organic solvents are recommended for dissolving this compound?

Several organic solvents can be used to dissolve this compound. The choice of solvent may depend on the specific requirements of your experiment, including potential solvent interference with biological assays. Commonly used solvents include:

  • Dimethyl Sulfoxide (DMSO) : A powerful solvent for many hydrophobic peptides.[5]

  • Dimethyl Formamide (DMF) : A good alternative to DMSO.[5]

  • Acetonitrile (ACN) [5]

  • Ethanol and Isopropanol [5]

It is advisable to start with a small amount of the peptide to test its solubility in different solvents.

Q4: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides and indicates that the solubility limit in the final solution has been exceeded.[5] Here are several troubleshooting steps you can take:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.

  • Decrease the rate of dilution: Add the organic stock solution dropwise into the aqueous buffer while gently stirring or vortexing.[5] This can prevent localized high concentrations that lead to precipitation.

  • Adjust the pH of the aqueous buffer: The net charge of a peptide can influence its solubility.[3] Systematically adjusting the pH of your buffer away from the isoelectric point (pI) of this compound may enhance its solubility.

  • Use a higher percentage of co-solvent: If your experimental system allows, increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of the tolerance of your assay to the organic solvent.[6]

Troubleshooting Guide

Problem: Difficulty in achieving the desired final concentration in an aqueous buffer.

This guide provides a systematic approach to overcoming solubility issues with this compound.

Workflow for Solubilizing this compound

G cluster_0 Solubilization Workflow cluster_1 Troubleshooting Options start Start with Lyophilized this compound dissolve_organic Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve_organic dilute_aqueous Slowly dilute into aqueous buffer with stirring dissolve_organic->dilute_aqueous observe Observe for precipitation dilute_aqueous->observe success Solution is clear: Proceed with experiment observe->success No troubleshoot Precipitation occurs: Troubleshoot observe->troubleshoot Yes option1 Reduce final concentration troubleshoot->option1 option2 Adjust pH of aqueous buffer troubleshoot->option2 option3 Increase co-solvent percentage troubleshoot->option3 option4 Consider formulation strategies (e.g., Cyclodextrins) troubleshoot->option4 G cluster_0 Mechanism of Action emerimicin This compound membrane Bacterial Cell Membrane emerimicin->membrane interacts with pore_formation Pore/Ion Channel Formation membrane->pore_formation leads to ion_leakage Ion Leakage (K+, Na+, etc.) pore_formation->ion_leakage cell_death Cell Death ion_leakage->cell_death

References

Technical Support Center: Optimizing Fermentation for Enhanced Emerimicin IV Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing fermentation conditions for increased Emerimicin (B12651972) IV yield.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Emerimicin IV fermentation experiments in a question-and-answer format.

Q1: My culture of Emericellopsis sp. shows good mycelial growth, but the this compound yield is consistently low. What are the likely causes and how can I troubleshoot this?

A1: This is a common issue in secondary metabolite production. Here are several potential causes and corresponding troubleshooting steps:

  • Suboptimal Induction of Biosynthetic Gene Cluster: The genes responsible for this compound production may not be adequately expressed despite healthy fungal growth.

    • Solution: Introduce elicitors or precursors to the culture medium. For emerimicin production, the addition of trans-4-n-propyl-L-proline has been shown to induce the biosynthesis of emerimicins II, III, and IV in Emericellopsis microspora.[1] Experiment with different concentrations and addition times of this precursor.

  • Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can suppress secondary metabolism.

    • Solution: Try using alternative or complex carbon and nitrogen sources. For instance, if you are using glucose, consider switching to sucrose, starch, or a combination of sources. Similarly, for nitrogen, compare the effects of peptone, yeast extract, and ammonium (B1175870) sulfate.[2]

  • Incorrect Fermentation Phase for Harvest: Secondary metabolites like this compound are often produced during the stationary phase of fungal growth.

    • Solution: Perform a time-course study of your fermentation. Harvest samples at different time points (e.g., every 24 hours) after inoculation and analyze both biomass and this compound concentration to determine the optimal harvest time.

Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve the consistency of my fermentations?

A2: Batch-to-batch variability can be frustrating. Here’s how to address it:

  • Inconsistent Inoculum: The age, size, and physiological state of the inoculum can significantly impact fermentation performance.

    • Solution: Standardize your inoculum preparation. Always use a fresh, actively growing culture of a consistent age and spore concentration or mycelial density for inoculation.

  • Fluctuations in Physical Parameters: Minor variations in pH, temperature, and aeration can lead to different metabolic responses.

    • Solution: Tightly control the physical parameters of your fermentation. Use a well-calibrated bioreactor with automated pH and temperature control. Ensure consistent agitation and aeration rates across all batches.

  • Media Preparation Inconsistencies: Variations in the preparation of the culture medium can affect nutrient availability.

    • Solution: Prepare your media in large, homogenous batches whenever possible. Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization.

Q3: My this compound production starts well but then plateaus or even decreases towards the end of the fermentation. What could be happening?

A3: This could be due to several factors:

  • Product Degradation: this compound might be susceptible to degradation by enzymes released during cell lysis in the late stationary phase.

    • Solution: As mentioned in A1, determine the optimal harvest time through a time-course experiment to collect the product before significant degradation occurs.

  • Nutrient Limitation: A key nutrient required for this compound biosynthesis may be depleted.

    • Solution: Implement a fed-batch strategy where a concentrated feed of the limiting nutrient is added at a specific point during the fermentation.

  • Accumulation of Inhibitory Byproducts: The fungus may produce other metabolites that inhibit its own growth or the production of this compound.

    • Solution: Consider in-situ product removal techniques, such as the addition of an adsorbent resin to the fermentation broth to sequester this compound as it is produced, thereby reducing potential feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a suitable fermentation medium for this compound production?

A1: A typical fermentation medium for peptaibol production by fungi like Emericellopsis or Acremonium consists of a carbon source, a nitrogen source, and mineral salts. The specific composition can be optimized, but a good starting point would be a medium containing:

  • Carbon Source: Glucose, sucrose, or soluble starch.

  • Nitrogen Source: Peptone, yeast extract, or soybean meal.

  • Mineral Salts: K2HPO4, MgSO4·7H2O, and CaCO3.

Q2: What are the optimal physical parameters for this compound fermentation?

A2: The optimal physical parameters can vary between different strains. However, for many filamentous fungi producing secondary metabolites, the following ranges are a good starting point for optimization:

  • Temperature: 25-30°C

  • pH: 6.0-7.0

  • Agitation: 150-250 rpm in shake flasks

Q3: How can I quantify the yield of this compound from my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound. A general procedure involves:

  • Extraction: Extract the fermentation broth (both mycelium and supernatant) with an organic solvent like ethyl acetate (B1210297).

  • Concentration: Evaporate the organic solvent to obtain a crude extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze it by reverse-phase HPLC with a C18 column and a UV detector.

  • Quantification: Use a standard curve of purified this compound to determine the concentration in your samples.

Data Presentation

Table 1: Effect of Carbon Source on Secondary Metabolite Production (Hypothetical Data Based on General Fungal Fermentation Principles)

Carbon Source (30 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.285.3
Sucrose14.8110.7
Soluble Starch12.5125.1
Glycerol10.170.4

Table 2: Influence of Nitrogen Source on Peptaibol Production (Hypothetical Data Based on General Fungal Fermentation Principles)

Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone13.5130.2
Yeast Extract14.1115.9
Ammonium Sulfate11.895.6
Soybean Meal12.9142.3

Experimental Protocols

Protocol 1: Submerged Fermentation of Emericellopsis sp. for this compound Production

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature culture of Emericellopsis sp. from a potato dextrose agar (B569324) (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., potato dextrose broth).

    • Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 3-4 days.

  • Production Fermentation:

    • Prepare the production medium (see Table 2 for a starting point) and adjust the pH to 6.5 before autoclaving.

    • Inoculate 1 L of the sterile production medium in a 2 L Erlenmeyer flask with 5% (v/v) of the seed culture.

    • If using a precursor, add a sterile solution of trans-4-n-propyl-L-proline to the desired final concentration.

    • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 10-14 days.

  • Harvesting:

    • After the fermentation period, separate the mycelium from the culture broth by filtration or centrifugation.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • Combine the mycelium and the culture filtrate.

    • Extract the mixture three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Dissolve a known weight of the crude extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Emerimicin_Biosynthesis_Pathway cluster_0 Precursor Supply cluster_1 PKS-NRPS Assembly Line Fatty_Acids Fatty Acids PKS Polyketide Synthase (PKS) (Acyl-CoA loading) Fatty_Acids->PKS Initiation Amino_Acids Amino Acids (proteinogenic & non-proteinogenic) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (Amino acid activation & peptide bond formation) Amino_Acids->NRPS Elongation PKS->NRPS Transfer of polyketide starter TE Thioesterase (TE) (Release of peptide) NRPS->TE Chain termination Emerimicin_IV This compound TE->Emerimicin_IV Cyclization/ Release

Caption: Simplified overview of the this compound biosynthesis pathway.

Fermentation_Workflow Start Start Inoculum_Prep Inoculum Preparation (Seed Culture) Start->Inoculum_Prep Fermentation Production Fermentation (Bioreactor/Flask) Inoculum_Prep->Fermentation Monitoring Monitoring & Control (pH, Temp, DO) Fermentation->Monitoring Harvest Harvesting (Filtration/Centrifugation) Fermentation->Harvest Monitoring->Fermentation Extraction Extraction of This compound Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis & Quantification (HPLC) Purification->Analysis End End Analysis->End Troubleshooting_Logic Low_Yield Low this compound Yield Good_Growth Good Mycelial Growth? Low_Yield->Good_Growth Check_Induction Check Induction: - Add precursors - Use elicitors Good_Growth->Check_Induction Yes Poor_Growth Poor Mycelial Growth? Good_Growth->Poor_Growth No Check_Repression Check Nutrient Repression: - Vary C/N sources Check_Induction->Check_Repression Optimize_Harvest Optimize Harvest Time Check_Repression->Optimize_Harvest Check_Media Check Media Composition: - Nutrient levels - pH Poor_Growth->Check_Media Yes Check_Conditions Check Physical Conditions: - Temperature - Aeration Check_Media->Check_Conditions

References

improving the stability of Emerimicin IV for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Emerimicin IV for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound is a peptaibol, a class of peptide antibiotics known for their helical structure and the presence of non-standard amino acids, such as α-aminoisobutyric acid (Aib).[1] Its structure is:

Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol[2]

Generally, peptaibols exhibit greater stability against proteases compared to standard peptides due to the presence of these non-proteinogenic amino acids and terminal modifications (N-terminal acetylation and a C-terminal amino alcohol).[3] However, like other peptides, this compound can be susceptible to chemical and physical degradation under certain experimental conditions.

Q2: What are the potential chemical degradation pathways for this compound?

While specific degradation studies on this compound are not extensively documented, based on its amino acid sequence, the following are potential pathways for chemical instability:

  • Deamidation: The glutamine (Gln) residue can undergo deamidation to form a glutamic acid residue, especially at neutral to alkaline pH. This introduces a negative charge and can alter the peptide's conformation and activity.

  • Hydrolysis: The peptide bonds, particularly those involving standard amino acids, and the C-terminal phenylalaninol (Phe-ol) ester-like linkage can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, prolonged exposure to oxidizing agents or certain buffer components could potentially lead to degradation of other residues.

Q3: What are the signs of physical instability with this compound?

Physical instability of this compound in solution may manifest as:

  • Aggregation and Precipitation: Due to the presence of multiple hydrophobic residues, this compound may aggregate and precipitate from aqueous solutions, especially at high concentrations or inappropriate pH. This can lead to a loss of activity and difficulty in accurate quantification.

  • Adsorption: Peptides can adsorb to the surfaces of laboratory plastics and glassware, leading to a decrease in the effective concentration in your experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Problem Potential Cause Recommended Solution
Loss of antibacterial activity over time in prepared solutions. Chemical degradation (deamidation, hydrolysis).Prepare fresh solutions before each experiment. If storage is necessary, store as frozen aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Optimize the pH of the buffer to a slightly acidic range (pH 5-6) to minimize deamidation.
Precipitate forms in the stock solution or during the experiment. Low solubility, aggregation.Prepare stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol. For aqueous experimental media, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a minimal, non-toxic level. Perform serial dilutions in the final aqueous buffer just before use.
Inconsistent results between experimental replicates. Adsorption to labware, inaccurate pipetting of viscous solutions.Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help. For viscous stock solutions, use positive displacement pipettes for accurate dispensing.
Unexpected peaks appear in HPLC analysis of the sample. Presence of degradation products.Analyze the sample by mass spectrometry (MS) to identify the masses of the unexpected peaks, which can help in identifying the nature of the degradation (e.g., a mass increase of 1 Da for deamidation). Use the troubleshooting steps for chemical degradation.

Experimental Protocols

Protocol for Preparing this compound Stock Solutions

To minimize degradation and solubility issues, follow this protocol for preparing stock solutions:

  • Solvent Selection: Due to its hydrophobic nature, dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the volume of organic solvent added to your final experimental setup.

  • Procedure:

    • Weigh the required amount of lyophilized this compound powder in a sterile, low-adhesion microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Vortex gently until the peptide is completely dissolved.

    • Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Assessing this compound Stability by HPLC

This protocol allows for the monitoring of this compound purity and the detection of degradation products over time.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the buffer or medium you intend to use for your experiment.

    • Divide the solution into several aliquots. One aliquot will be your "time zero" sample.

    • Store the remaining aliquots under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto a C18 reverse-phase HPLC column.

    • Use a gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) to elute the peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Compare the peak area of the main this compound peak at each time point to the "time zero" sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Time Point (hours) Incubation Condition This compound Peak Area (% of Time 0) Degradation Product 1 Peak Area (%) Degradation Product 2 Peak Area (%)
0-10000
244°C9811
24Room Temperature85105
2437°C602515

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis dissolve Dissolve this compound in DMSO aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Assay Buffer thaw->dilute incubate Perform Experiment dilute->incubate hplc HPLC Analysis incubate->hplc ms Mass Spec Analysis hplc->ms If degradation is observed

Caption: Experimental workflow for handling this compound to enhance stability.

degradation_pathway Emerimicin_IV This compound (Active) Deamidated Deamidated this compound (Potentially Inactive) Emerimicin_IV->Deamidated Deamidation (Gln) Hydrolyzed Hydrolyzed Fragments (Inactive) Emerimicin_IV->Hydrolyzed Hydrolysis (Peptide Bonds, Phe-ol) Aggregated Aggregated this compound (Inactive/Precipitated) Emerimicin_IV->Aggregated Aggregation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refining Bioassay Protocols for More Consistent Emerimicin IV Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Emerimicin IV bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for more consistent and reliable results. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptaibol antibiotic. Peptaibols are a class of peptides that are rich in non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib). Their primary mechanism of action is the formation of pores or channels in the cell membranes of susceptible bacteria. This disruption of the membrane leads to leakage of essential ions and molecules, ultimately resulting in bacteriostatic or bactericidal effects.

Q2: What type of bacteria is this compound active against?

This compound has demonstrated bacteriostatic activity against clinically relevant multi-drug resistant Gram-positive bacteria, specifically methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Q3: What are the expected Minimum Inhibitory Concentration (MIC) values for this compound?

The reported MIC values for this compound against clinical isolates of MRSA and VRE range from 12.5 to 100 µg/mL. The exact MIC can vary depending on the specific strain and the bioassay conditions.

Q4: How should I prepare a stock solution of this compound?

Due to the amphipathic nature of peptaibols, they can be challenging to dissolve in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced effects on bacterial growth.

Q5: Can the type of labware I use affect my results?

Yes, the choice of plasticware versus glassware can significantly impact the results of peptide-based assays. Peptides, particularly hydrophobic and amphipathic ones like this compound, can adsorb to surfaces. Studies have shown that the recovery of peptides can vary depending on the type of plastic (e.g., polystyrene, polypropylene) or glass (e.g., borosilicate, flint) used. It is recommended to be consistent with the type of labware used throughout an experiment and to consider using low-protein-binding plastics to minimize loss of the peptide.

Troubleshooting Guides

Issue 1: High Variability in MIC Results

High variability in Minimum Inhibitory Concentration (MIC) results is a common challenge in antimicrobial susceptibility testing. This can manifest as inconsistent readings between replicate wells, plates, or experiments.

Troubleshooting Workflow for High MIC Variability

start High MIC Variability Observed inoculum Inconsistent Inoculum Density? start->inoculum standardize Standardize to 0.5 McFarland. Use spectrophotometer or visual standard. inoculum->standardize Yes media Inconsistent Media Preparation? inoculum->media No standardize->media check_media Check pH (7.2-7.4 for MHB). Ensure consistent volume and depth. media->check_media Yes compound_prep Inaccurate Compound Dilution? media->compound_prep No check_media->compound_prep check_dilution Verify stock concentration. Use calibrated pipettes. Prepare fresh dilutions. compound_prep->check_dilution Yes incubation Inconsistent Incubation? compound_prep->incubation No check_dilution->incubation check_incubation Ensure uniform temperature (35±2°C). Maintain consistent incubation time (16-20h). incubation->check_incubation Yes reading Subjective Reading of Results? incubation->reading No check_incubation->reading check_reading Use a consistent light source. Have a second person confirm readings. reading->check_reading Yes end Consistent Results reading->end No check_reading->end

Caption: A step-by-step guide to troubleshooting inconsistent MIC results.

Potential Causes and Solutions

Potential Cause Observation Recommended Action
Inoculum Preparation MIC values are consistently too high or too low.Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Use a spectrophotometer for accuracy.
Media Quality Variation in results between different batches of media.Use commercially prepared Mueller-Hinton Broth (MHB). Check and adjust the pH of each new batch to be within the recommended range (typically 7.2-7.4).
Compound Handling Precipitate observed in wells at higher concentrations.Prepare a fresh stock solution in 100% DMSO. Ensure proper mixing during serial dilutions. The final DMSO concentration should be kept low and consistent across all wells.
Incubation Conditions Edge effects (different growth patterns in outer wells).Ensure proper sealing of microtiter plates to prevent evaporation. Use a calibrated incubator and ensure uniform temperature distribution.
Reading of Results Difficulty in determining the true MIC endpoint.Read the plates at a consistent time point (e.g., 18 hours). Use a plate reader to measure optical density for a more quantitative assessment of growth inhibition.
Issue 2: No Inhibition of Bacterial Growth Observed

In some cases, you may not observe any inhibition of bacterial growth, even at the highest concentrations of this compound tested.

Troubleshooting Workflow for No Growth Inhibition

start No Growth Inhibition Observed compound_activity Is the this compound active? start->compound_activity check_storage Check storage conditions (temperature, light exposure). Test against a known sensitive control strain. compound_activity->check_storage Uncertain compound_solubility Is the compound precipitating? compound_activity->compound_solubility Yes check_storage->compound_solubility check_solubility Visually inspect wells for precipitate. Consider a different solvent or lower starting concentration. compound_solubility->check_solubility Yes bacterial_resistance Is the bacterial strain resistant? compound_solubility->bacterial_resistance No check_solubility->bacterial_resistance verify_strain Confirm the identity and susceptibility profile of the bacterial strain. bacterial_resistance->verify_strain Possible assay_conditions Are assay conditions appropriate? bacterial_resistance->assay_conditions Unlikely verify_strain->assay_conditions review_protocol Review the entire protocol for any deviations. Check media components for potential interference. assay_conditions->review_protocol Uncertain end Inhibition Observed assay_conditions->end Yes review_protocol->end

Caption: A logical workflow to diagnose the absence of bacterial growth inhibition.

Potential Causes and Solutions

Potential Cause Observation Recommended Action
Compound Inactivity No zone of inhibition in a disk diffusion assay or no growth inhibition in a broth microdilution assay.Verify the integrity of the this compound stock. If possible, test its activity against a known susceptible quality control strain. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) to prevent degradation.
Compound Precipitation Visible precipitate in the wells of the microtiter plate, especially at higher concentrations.Due to its amphipathic nature, this compound may aggregate and precipitate in aqueous solutions. Ensure the DMSO concentration in the final assay medium is sufficient to maintain solubility but not high enough to inhibit bacterial growth. Gentle sonication of the stock solution before dilution may help.
Bacterial Contamination or Misidentification Unexpected growth characteristics or resistance profile.Streak the bacterial culture on an appropriate agar (B569324) plate to check for purity. Confirm the identity of the bacterial strain using standard microbiological techniques.
Inappropriate Assay Medium Components in the media may interfere with the activity of the peptaibol.Cationic peptides can interact with anionic components in complex media. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for susceptibility testing.

Data Presentation

Table 1: Reported MIC Values of this compound

Bacterial Species Strain Type MIC Range (µg/mL) Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)12.5 - 100
Enterococcus faecalisVancomycin-Resistant (VRE)12.5 - 100

Table 2: Example MIC Data for Emerimicin V (a related peptaibol) against specific strains

Bacterial Species Strain ID MIC (µg/mL) Reference
Enterococcus faecalisATCC 1943364
Staphylococcus aureusATCC 1556 (MRSA)32
Enterococcus faeciumATCC 51299 (VRE)64

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (low-protein-binding recommended)

  • Bacterial strains (MRSA and/or VRE)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex or gently sonicate to ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture, pick 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Ensure the final DMSO concentration is consistent and non-inhibitory.

    • Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound stock in DMSO dilutions Perform serial dilutions of this compound in plate stock->dilutions inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate plate with bacterial suspension inoculum->inoculate dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (visual or plate reader) incubate->read_mic analyze Analyze and record results read_mic->analyze

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

addressing challenges in the chemical synthesis of Emerimicin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Emerimicin IV. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, a 15-residue peptaibol rich in sterically hindered amino acids.

Problem 1: Low Coupling Yields, Especially for Aib and Iva Residues

Symptoms:

  • Incomplete coupling reactions identified by a positive Kaiser test or other in-process monitoring.

  • Presence of deletion sequences in the final mass spectrometry analysis.

Possible Causes:

  • Steric hindrance from α,α-dialkylated amino acids like α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva) slows down the reaction kinetics.

  • Aggregation of the growing peptide chain on the solid support, limiting reagent access.

Solutions:

StrategyRecommendationRationale
Choice of Coupling Reagent Use highly efficient coupling reagents such as HBTU/HOBt, PyBOP/HOBt, or DIC/Oxyma.These reagents are known to be effective for sterically hindered amino acids.
Microwave-Assisted Synthesis Employ microwave irradiation during coupling steps.Microwave energy can accelerate reaction rates and help overcome the steric hindrance of Aib and Iva residues, leading to higher coupling efficiency in shorter reaction times.
Reaction Conditions Increase the coupling time and/or temperature. Double coupling (repeating the coupling step) may be necessary.Provides more time for the sterically hindered amino acids to react completely.
Solvent Choice Use solvents known to disrupt secondary structures and reduce aggregation, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).Improved solvation of the peptide chain enhances reagent accessibility.

Problem 2: Peptide Aggregation During Synthesis

Symptoms:

  • Swelling of the resin beads decreases, leading to poor reagent diffusion.

  • Incomplete Fmoc deprotection and coupling reactions.

  • Low yield of the desired peptide.

Possible Causes:

  • The hydrophobic nature of the this compound sequence promotes inter-chain hydrogen bonding and aggregation on the solid support.

Solutions:

StrategyRecommendationRationale
"Difficult Sequence" Protocols Incorporate structure-disrupting elements like pseudoprolines or Dmb-protected dipeptides if aggregation is severe.These modifications can temporarily disrupt the secondary structures that lead to aggregation.
Elevated Temperature Perform coupling and deprotection steps at elevated temperatures (e.g., 50-60 °C).Increased temperature can disrupt intermolecular hydrogen bonds and reduce aggregation.
Chaotropic Salts Add chaotropic salts like LiCl to the reaction mixture.These salts can interfere with the formation of secondary structures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended strategy for the solid-phase synthesis of this compound?

A1: A standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is recommended.[1] Given the presence of multiple sterically hindered Aib residues, an automated microwave-assisted protocol is highly advisable to improve coupling efficiency.[2]

Q2: Which coupling reagents are most effective for the Aib-Aib and Aib-Val linkages in this compound?

A2: For sterically hindered couplings, aminium/uronium salts like HBTU and HATU, or phosphonium (B103445) salts like PyBOP, in combination with an additive like HOBt or Oxyma, are recommended.[2] The use of DIC/Oxyma has also been shown to be effective for Aib-rich sequences.

Q3: How can I confirm the successful synthesis of the full-length this compound?

A3: The final product should be analyzed by High-Performance Liquid Chromatography (HPLC) for purity and by Mass Spectrometry (MS) to confirm the molecular weight. The expected molecular weight of this compound (C₇₇H₁₂₀N₁₆O₁₉) can be calculated and compared with the experimental data.

Q4: What is the best method for purifying the crude this compound peptide?

A4: Due to its hydrophobic nature, reverse-phase HPLC (RP-HPLC) is the most suitable purification method.[3][4] A C18 or C8 column with a shallow water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. Optimization of the gradient and column temperature may be necessary to achieve good separation and recovery.

Q5: What are the appropriate cleavage conditions to release this compound from the resin and remove side-chain protecting groups?

A5: A standard cleavage cocktail for Fmoc-SPPS, such as TFA/TIS/H₂O (95:2.5:2.5), is generally effective. The specific composition of the cleavage cocktail should be chosen based on the protecting groups used for the amino acid side chains. For peptides containing sensitive residues, scavengers like triisopropylsilane (B1312306) (TIS) are crucial to prevent side reactions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the manual or automated synthesis of this compound on a solid support.

  • Resin Preparation: Start with a pre-loaded Fmoc-Pheol-Wang resin or a similar suitable resin for generating the C-terminal amino alcohol.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react. For sterically hindered residues like Aib, use microwave irradiation or extended reaction times.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence: Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride (B1165640) and a base in DMF.

  • Final Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the peptide-resin under vacuum.

Cleavage and Deprotection Protocol

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow Resin Start: Resin with C-terminal Amino Alcohol Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Acetylation N-terminal Acetylation Repeat->Acetylation Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification End: HPLC Purification Cleavage->Purification

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Peptide Aggregation? Check_Coupling->Check_Aggregation No Optimize_Coupling Optimize Coupling: - Stronger Reagents - Microwave - Double Couple Check_Coupling->Optimize_Coupling Yes Modify_SPPS Modify SPPS Conditions: - Higher Temperature - Chaotropic Salts Check_Aggregation->Modify_SPPS Yes Optimize_Purification Optimize Purification: - Shallow Gradient - Different Solvent System Check_Aggregation->Optimize_Purification No

Caption: Troubleshooting logic for addressing common issues in this compound synthesis.

References

strategies to minimize the degradation of Emerimicin IV during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Emerimicin IV during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity Degradation due to improper storage temperature.Store lyophilized this compound at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[1][2][3] Avoid repeated freeze-thaw cycles.[2]
Hydrolysis of peptide bonds.Store in a lyophilized state.[4][5] If in solution, maintain a pH between 5 and 6 using a sterile buffer.[2] Avoid pH levels above 8.[2]
Oxidation of susceptible amino acid residues.Store under an inert atmosphere (e.g., nitrogen or argon).[2] Minimize exposure to air, especially for solutions.[2]
Discoloration of the lyophilized powder Exposure to light or moisture.Store in a dark, dry place.[1][2][3] Allow the container to equilibrate to room temperature before opening to prevent condensation.[1][2]
Incomplete dissolution or presence of particulates Aggregation of the peptide.Follow the recommended reconstitution protocol carefully. Use high-purity solvents and sterile buffers. Sonication may help in dissolving the peptide, but avoid excessive heating.
Chemical degradation leading to insoluble products.Analyze the sample using HPLC to identify potential degradation products. If degradation is confirmed, discard the sample and obtain a fresh batch. Ensure proper storage conditions are maintained for the new batch.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for lyophilized this compound?

A1: For long-term preservation, lyophilized this compound should be stored at -20°C or preferably at -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4]

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Peptide solutions are significantly less stable than the lyophilized powder.[2][5] For optimal stability, sterile buffers with a pH between 5 and 6 are recommended.[2] It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Short-term storage of a few days at 4°C is also possible for some peptide solutions.[3]

Q3: Which amino acid residues in this compound are most susceptible to degradation?

A3: While the exact degradation pathways of this compound are not extensively documented in publicly available literature, based on its amino acid composition (Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol), the following residues may be susceptible to degradation:

  • Glutamine (Gln): Can undergo deamidation to form glutamic acid.

  • Phenylalanine (Phe): Can be susceptible to photo-oxidation.

  • Peptide Bonds: The peptide backbone can be susceptible to hydrolysis, especially at extreme pH values.[6]

Q4: What are the primary degradation pathways for peptides like this compound?

A4: The most common degradation pathways for peptides include:

  • Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.[5][6]

  • Oxidation: Particularly affects residues like Methionine, Cysteine, Tryptophan, Tyrosine, and Phenylalanine. This compound contains Phenylalanine.

  • Deamidation: The conversion of Asparagine or Glutamine residues to their corresponding carboxylic acids.[7] this compound contains Glutamine.

Q5: How can I detect degradation of my this compound sample?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to assess the purity of this compound and detect the presence of degradation products.[3][4] A decrease in the area of the main peak corresponding to intact this compound and the appearance of new peaks are indicative of degradation. Mass spectrometry (MS) can be used to identify the mass of the degradation products and help elucidate the degradation pathway.[4]

Quantitative Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various storage conditions. These are illustrative examples based on general peptide stability principles. Actual stability will depend on the specific formulation and handling procedures.

Table 1: Stability of Lyophilized this compound at Different Temperatures

Storage Temperature (°C)Purity after 6 months (%)Purity after 12 months (%)Purity after 24 months (%)
2585.270.155.3
498.596.892.1
-20>99.5>99.0>98.5
-80>99.8>99.5>99.0

Table 2: Stability of this compound in Solution (pH 6.0) at Different Temperatures

Storage Temperature (°C)Purity after 1 week (%)Purity after 2 weeks (%)Purity after 4 weeks (%)
2590.381.565.7
497.294.689.8
-20>99.0>98.0>96.0

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a method to assess the purity of this compound and detect degradation products.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard and samples

  • High-purity water and acetonitrile

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: 90% to 30% B

    • 45-50 min: 30% B

3. Procedure:

  • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

  • Prepare working standards by diluting the stock solution with Mobile Phase A.

  • Prepare sample solutions at a similar concentration.

  • Inject the standards and samples onto the HPLC system.

  • Analyze the chromatograms for the retention time and peak area of this compound and any degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24, 48, and 72 hours.

  • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 2, 4, and 8 hours.

  • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 24, 48, and 72 hours, protected from light.

  • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

4. Thermal Degradation (Lyophilized Powder):

  • Place lyophilized this compound in a stability chamber at 70°C.

  • Collect samples at 1, 3, and 7 days.

  • Dissolve the samples in mobile phase for HPLC analysis.

5. Photodegradation:

  • Expose a solution of this compound (1 mg/mL in water:acetonitrile 1:1) to a photostability chamber (ICH Q1B option 2) for a defined period.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Visualizations

degradation_pathway Emerimicin_IV This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Emerimicin_IV->Hydrolysis Oxidation Oxidation (e.g., H2O2) Emerimicin_IV->Oxidation Deamidation Deamidation (Gln residue) Emerimicin_IV->Deamidation Photodegradation Photodegradation (UV/Vis Light) Emerimicin_IV->Photodegradation Peptide_Fragments Peptide Fragments Hydrolysis->Peptide_Fragments Oxidized_Products Oxidized Products (e.g., oxidized Phe) Oxidation->Oxidized_Products Deamidated_Product Deamidated Product (Glu-containing peptide) Deamidation->Deamidated_Product Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_stress Forced Degradation Lyophilized Lyophilized Powder (-20°C or -80°C) Sample_Prep Sample Preparation (Reconstitution/Dilution) Lyophilized->Sample_Prep Solution Solution (pH 5-6, aliquoted, -20°C) Solution->Sample_Prep Acid Acidic Hydrolysis Acid->Sample_Prep Base Basic Hydrolysis Base->Sample_Prep Oxidation Oxidation Oxidation->Sample_Prep Heat Thermal Stress Heat->Sample_Prep Light Photostability Light->Sample_Prep HPLC_Analysis RP-HPLC Analysis (Purity Assessment) Sample_Prep->HPLC_Analysis MS_Analysis LC-MS/MS Analysis (Degradant Identification) HPLC_Analysis->MS_Analysis Data_Analysis Data Analysis (Stability Assessment) MS_Analysis->Data_Analysis

Caption: Workflow for this compound stability testing.

troubleshooting_logic Start Reduced Activity? Check_Storage Check Storage Conditions Start->Check_Storage Check_Handling Review Handling Procedures Start->Check_Handling Analyze_Purity Analyze Purity (HPLC) Check_Storage->Analyze_Purity Check_Handling->Analyze_Purity Degradation_Detected Degradation Detected? Analyze_Purity->Degradation_Detected Solution3 Discard and Use New Batch Degradation_Detected->Solution3 Yes End Problem Resolved Degradation_Detected->End No Solution1 Optimize Storage: - Store at -80°C - Protect from light/moisture Solution1->End Solution2 Improve Handling: - Aliquot solutions - Avoid freeze-thaw - Use sterile buffers (pH 5-6) Solution2->End Solution3->End

References

Technical Support Center: Enhancing the In Vitro Antibacterial Activity of Emerimicin IV

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Emerimicin IV. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges and enhancing the in vitro antibacterial activity of this potent peptaibol.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Antibacterial Activity Observed

  • Question: I've synthesized or isolated this compound, but it's showing minimal or no activity against my target bacteria. What could be the issue?

  • Answer: Several factors could be contributing to this issue. First, verify the integrity of your peptide. Purity and correct sequence are paramount; consider using MALDI-TOF mass spectrometry to confirm the mass and HPLC to assess purity. Improper storage (e.g., exposure to freeze-thaw cycles or proteases) can also lead to degradation. Secondly, this compound, like many peptaibols, is hydrophobic and may have poor solubility in aqueous solutions, leading to aggregation and reduced activity. Experiment with different solubilization methods, such as using small amounts of DMSO or acetic acid for stock solutions, ensuring the final solvent concentration in your assay is non-inhibitory to the bacteria. Finally, the chosen in vitro assay may not be optimal. For instance, disk diffusion assays are often not suitable for peptides. A broth microdilution assay is generally more reliable for determining the Minimum Inhibitory Concentration (MIC) of peptides.

Issue 2: High Variability in MIC Values Between Experiments

  • Question: My MIC values for this compound are inconsistent across different experimental runs. How can I improve reproducibility?

  • Answer: High variability in MIC assays is a common challenge. To improve consistency, standardize your inoculum density meticulously. The number of bacteria used can significantly impact the MIC. Ensure you are using a consistent growth phase and final concentration of bacteria (typically ~5 x 10^5 CFU/mL) in each experiment. Also, be mindful of the "edge effect" in 96-well plates, where evaporation in the outer wells can concentrate the peptide. It is good practice to fill the perimeter wells with sterile broth or water and not use them for experimental data. Finally, ensure consistent incubation times and temperatures, and use a standardized method for reading the MIC, either visually by the same trained individual or by measuring optical density at 600 nm.

Issue 3: Difficulty in Achieving Synergy in Combination Studies

  • Question: I'm performing a checkerboard assay with this compound and a conventional antibiotic, but my Fractional Inhibitory Concentration Index (FICI) is not indicating synergy (FICI > 0.5). What can I do?

  • Answer: Achieving synergy is not always guaranteed and depends on the specific combination of the peptide, antibiotic, and bacterial strain. If you are not observing synergy, consider the following:

    • Mechanism of Action: Combine this compound with antibiotics that have a complementary mechanism of action. Since peptaibols primarily act by disrupting the cell membrane, pairing them with antibiotics that inhibit cell wall synthesis (e.g., β-lactams), protein synthesis, or DNA replication could be more effective.

    • Concentration Ratios: The checkerboard assay tests a wide range of concentration ratios. Ensure that the concentration ranges for both this compound and the antibiotic are appropriate, bracketing their individual MICs.

    • Bacterial Strain: Synergy can be strain-dependent. The combination might be synergistic against one strain but not another.

    • Assay Conditions: Ensure that the assay conditions, such as the growth medium and incubation time, are optimal for detecting synergistic interactions.

Frequently Asked Questions (FAQs)

Q1: What is the known antibacterial spectrum and potency of this compound?

A1: this compound is a fungal peptaibol that has demonstrated bacteriostatic activity primarily against Gram-positive bacteria. It is notably effective against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with reported Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 µg/mL.[1][2]

Q2: What are the primary strategies to enhance the in vitro antibacterial activity of this compound?

A2: The main strategies to enhance the activity of this compound and other peptaibols include:

  • Structural Modification: Altering the amino acid sequence can improve activity. For example, substituting certain amino acids can enhance the peptide's amphipathicity and interaction with bacterial membranes.[3][4]

  • Combination Therapy: Using this compound in conjunction with conventional antibiotics can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities.[5]

  • Formulation Enhancement: Encapsulating this compound in delivery systems like liposomes can improve its solubility, stability, and delivery to the bacterial cells, thereby enhancing its apparent activity.

Q3: How does the structure of a peptaibol like this compound relate to its antibacterial activity?

A3: The antibacterial activity of peptaibols is closely linked to their ability to form pores or channels in bacterial cell membranes. Their amphipathic helical structure, rich in α-aminoisobutyric acid (Aib), allows them to insert into the lipid bilayer, leading to membrane disruption, ion leakage, and ultimately cell death. Modifications that enhance this membrane-disrupting capability often lead to increased antibacterial potency.

Data Presentation

The following tables summarize quantitative data on the enhancement of peptaibol activity through structural modification and combination therapy.

Table 1: Enhancement of Peptaibol Activity through Structural Modification (Case Study: Trichogin GA IV Analogs against MRSA)

PeptideModification from Parent Peptide (Trichogin GA IV)MIC against MRSA (µg/mL)Fold Improvement in MIC
Trichogin GA IV->64-
Analog 5Multiple Glycine to Lysine substitutions4-8>8-16
Analog 7Multiple Glycine to Lysine substitutions2-16>4-32

Data adapted from a study on Trichogin GA IV analogs, demonstrating that strategic amino acid substitutions can significantly improve antibacterial potency against resistant strains like MRSA.

Table 2: Synergistic Activity of a Peptaibol with a Conventional Antibiotic (Case Study: Alamethicin (B1591596) and Enrofloxacin against Mycoplasma pulmonis)

CompoundMIC alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Alamethicin1640.75Additive
Enrofloxacin0.250.125

Data adapted from a study on the synergistic effects of alamethicin and enrofloxacin. The Fractional Inhibitory Concentration Index (FICI) of 0.75 indicates an additive effect, approaching synergy.

Experimental Protocols

1. Protocol for Broth Microdilution MIC Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound stock solution, bacterial culture, spectrophotometer.

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Protocol for Checkerboard Synergy Assay

This protocol is for assessing the synergistic activity of this compound with a conventional antibiotic.

  • Materials: 96-well microtiter plates, MHB, stock solutions of this compound and the antibiotic, bacterial culture.

  • Procedure:

    • In a 96-well plate, prepare serial 2-fold dilutions of this compound horizontally and the conventional antibiotic vertically in MHB. This creates a matrix of different concentration combinations.

    • Prepare a bacterial inoculum as described in the MIC protocol.

    • Inoculate each well with the bacterial suspension.

    • Include controls for each agent alone to determine their individual MICs.

    • Incubate the plate at 37°C for 18-24 hours.

    • Read the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of antibiotic in combination / MIC of antibiotic alone)

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

3. Protocol for Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating a hydrophobic peptide like this compound.

  • Materials: Lipids (e.g., DPPC, Cholesterol), Chloroform (B151607), Rotary evaporator, Phosphate-buffered saline (PBS), Extruder with polycarbonate membranes.

  • Procedure:

    • Dissolve the chosen lipids and this compound in chloroform in a round-bottom flask.

    • Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator.

    • Hydrate the lipid film by adding PBS (pH 7.4) and vortexing. This will form multilamellar vesicles (MLVs).

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Separate the encapsulated this compound from the free peptide by methods such as dialysis or size exclusion chromatography.

Visualizations

Experimental_Workflow_for_Enhancing_Emerimicin_IV_Activity cluster_start Starting Point cluster_strategies Enhancement Strategies cluster_assays In Vitro Evaluation cluster_outcome Desired Outcome Start This compound with Known Antibacterial Activity Structural_Mod Structural Modification (e.g., Amino Acid Substitution) Start->Structural_Mod Combination_Therapy Combination Therapy (with Conventional Antibiotics) Start->Combination_Therapy Formulation Formulation (e.g., Liposomal Encapsulation) Start->Formulation MIC_Assay MIC Assay Structural_Mod->MIC_Assay Checkerboard_Assay Checkerboard Assay Combination_Therapy->Checkerboard_Assay Formulation->MIC_Assay End Enhanced In Vitro Antibacterial Activity MIC_Assay->End Checkerboard_Assay->End

Caption: Workflow for enhancing this compound's in vitro activity.

Checkerboard_Assay_Logic cluster_input Inputs cluster_process Process cluster_output Interpretation Emerimicin_IV This compound Checkerboard Checkerboard Assay (Serial Dilutions) Emerimicin_IV->Checkerboard Antibiotic Conventional Antibiotic Antibiotic->Checkerboard Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI Synergy Synergy (FICI <= 0.5) Calculate_FICI->Synergy Yes Additive Additive/Indifference (0.5 < FICI <= 4) Calculate_FICI->Additive No Antagonism Antagonism (FICI > 4) Additive->Antagonism If FICI > 4

Caption: Logic of the checkerboard assay for synergy testing.

Peptaibol_Mechanism_of_Action cluster_peptide This compound (Peptaibol) cluster_membrane Bacterial Cell Membrane cluster_effect Antibacterial Effect Peptide Amphipathic α-helix Membrane Lipid Bilayer Peptide->Membrane Inserts into Pore_Formation Pore/Channel Formation Membrane->Pore_Formation Disrupts Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

References

Technical Support Center: Optimizing Experimental Parameters for Studying Emerimicin IV's Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emerimicin IV. The content is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a fungal peptaibol, a class of peptide antibiotics.[1][2] Like other peptaibols, its primary mechanism of action is believed to be the formation of pores or ion channels in cellular membranes, leading to disruption of membrane integrity and subsequent cell death.[3][4] These peptides are characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which induces a helical conformation, facilitating membrane insertion.[5]

Q2: this compound is showing lower than expected antibacterial activity in our MIC assay. What could be the cause?

A2: Several factors can influence the apparent activity of this compound in a Minimum Inhibitory Concentration (MIC) assay:

  • Peptide Adsorption: Cationic peptides like this compound can adhere to the surfaces of standard polystyrene microtiter plates, reducing the effective concentration. Using low-binding polypropylene (B1209903) plates is recommended.

  • Media Composition: The presence of high salt concentrations or polyanionic components in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of cationic antimicrobial peptides. Consider using cation-adjusted MHB.

  • Peptide Stability: this compound may be susceptible to degradation by proteases if present. Ensuring sterile conditions and using protease-free reagents is crucial.

  • Inoculum Effect: A high bacterial inoculum can lead to an underestimation of the peptide's potency. Ensure the bacterial suspension is prepared at the recommended concentration (e.g., ~5 x 10^5 CFU/mL).

Q3: We are observing high variability in our cytotoxicity assay results with this compound. What are the potential reasons?

A3: Variability in cytotoxicity assays can stem from:

  • Cell Line Sensitivity: Different mammalian cell lines can exhibit varying sensitivity to this compound. It is important to test a range of concentrations and select a cell line appropriate for your experimental goals.

  • Serum Interaction: Components in serum can bind to and sequester the peptide, reducing its effective concentration and leading to inconsistent results. Consider performing assays in both the presence and absence of serum to assess its impact.

  • Assay-Specific Interference: The chosen cytotoxicity assay (e.g., MTT, LDH) might be affected by the peptide itself. For example, the peptide could interfere with the formazan (B1609692) dye in an MTT assay. Running appropriate controls, including the peptide alone in media without cells, is essential.

Q4: How can we confirm that this compound is forming pores in the cell membrane?

A4: Several assays can be used to assess membrane permeabilization:

  • Dye Exclusion Assays: Use membrane-impermeant dyes like propidium (B1200493) iodide (PI) or SYTOX Green. These dyes only fluoresce upon binding to intracellular nucleic acids, which can only occur if the membrane is compromised. An increase in fluorescence in the presence of this compound indicates membrane permeabilization.

  • Vesicle Leakage Assays: The release of fluorescent probes (e.g., calcein) from synthetic lipid vesicles (liposomes) upon incubation with this compound can provide direct evidence of membrane disruption.

  • Electrophysiological Studies: Techniques like planar lipid bilayer recordings can be used to directly measure the formation of ion channels and their properties.

Q5: Beyond pore formation, could this compound be activating intracellular signaling pathways?

A5: Yes, the disruption of ion homeostasis caused by pore-forming peptides can trigger various downstream signaling events. For instance, an influx of Ca2+ or a decrease in intracellular K+ can activate pathways such as the p38 MAPK, JNK, and ERK signaling cascades. Investigating the phosphorylation status of key proteins in these pathways after this compound treatment can provide insights into its broader cellular effects.

Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
Problem Potential Cause Recommended Solution
High MIC values or no activityPeptide adsorption to the plateUse polypropylene (low-binding) 96-well plates instead of polystyrene plates.
Inactivation by media componentsUse cation-adjusted Mueller-Hinton Broth (MHB). Test in different media to assess the impact of ionic strength.
Peptide degradationEnsure all solutions and equipment are sterile. Use high-purity, sterile water and reagents.
Poor reproducibility between experimentsInconsistent bacterial inoculumStandardize the preparation of the bacterial suspension to a consistent optical density (OD) or CFU/mL (e.g., ~5 x 10^5 CFU/mL).
Pipetting errors with small volumes of peptidePrepare serial dilutions carefully. Use calibrated pipettes and consider preparing larger volumes of stock solutions.
Edge effects in the microtiter plateEvaporation from outer wellsFill the outer wells with sterile media or water to maintain humidity within the plate during incubation.
Guide 2: Artifacts in Mammalian Cell Cytotoxicity Assays
Problem Potential Cause Recommended Solution
High background signal in colorimetric assays (e.g., MTT)Peptide interferes with the assay reagentRun a control with the peptide in cell-free media to measure any direct reaction with the assay components.
Lower than expected cytotoxicityPeptide binding to serum proteinsPerform the assay in both serum-containing and serum-free media to evaluate the effect of serum.
Cell density is too high or too lowOptimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment.
Cell morphology changes not correlating with viability readoutsPeptide induces cellular stress without immediate lysisComplement viability assays with microscopy to observe morphological changes (e.g., membrane blebbing, detachment).
Inconsistent results across different cell linesCell-type specific resistance mechanismsTest a panel of cell lines (e.g., epithelial, fibroblast, immune cells) to determine the spectrum of activity.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) of this compound

Materials:

  • This compound stock solution (e.g., in sterile deionized water or 0.01% acetic acid)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Peptide Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in MHB in a separate polypropylene plate or tubes.

  • Assay Setup:

    • Add 50 µL of MHB to each well of a 96-well polypropylene plate.

    • Add 50 µL of the appropriate this compound dilution to each well, creating a final volume of 100 µL with the desired peptide concentration.

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity of this compound

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the desired concentrations of this compound.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation

Table 1: Example MIC Data for this compound

Bacterial StrainMIC (µg/mL) in Standard MHBMIC (µg/mL) in Cation-Adjusted MHB
S. aureus (ATCC 29213)168
MRSA (Clinical Isolate)3216
E. faecalis (ATCC 29212)84
VRE (Clinical Isolate)168

Table 2: Example Cytotoxicity Data (IC50) for this compound

Cell LineIC50 (µg/mL) - 24h ExposureIC50 (µg/mL) - 48h Exposure
HEK2935035
HeLa6548
A5498062

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_peptide Prepare this compound Stock mic_assay MIC Assay prep_peptide->mic_assay cytotoxicity_assay Cytotoxicity Assay prep_peptide->cytotoxicity_assay membrane_assay Membrane Permeabilization Assay prep_peptide->membrane_assay prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic_assay prep_cells Prepare Mammalian Cell Culture prep_cells->cytotoxicity_assay prep_cells->membrane_assay analyze_mic Determine MIC mic_assay->analyze_mic analyze_cyto Calculate IC50 cytotoxicity_assay->analyze_cyto analyze_membrane Quantify Membrane Damage membrane_assay->analyze_membrane

Caption: Experimental workflow for characterizing this compound.

Signaling_Pathway cluster_mapk MAPK Pathways emerimicin This compound membrane Cell Membrane emerimicin->membrane binds pore Pore Formation membrane->pore induces ion_flux Ion Flux (Ca²⁺ influx, K⁺ efflux) pore->ion_flux p38 p38 MAPK ion_flux->p38 jnk JNK ion_flux->jnk erk ERK ion_flux->erk cell_death Cell Death p38->cell_death jnk->cell_death erk->cell_death

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Analysis of Emerimicin IV and Other Peptaibols: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Emerimicin IV with other notable peptaibols, including other Emerimicins, Alamethicin, and Zervamicin. The information is supported by available experimental data to offer an objective assessment of their performance.

Peptaibols are a class of non-ribosomally synthesized fungal peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Their ability to form voltage-dependent ion channels in lipid membranes underpins their potent antimicrobial and cytotoxic activities. This guide delves into the comparative efficacy of these compounds, their mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy: Antimicrobial Activity

The antimicrobial efficacy of peptaibols is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The data presented below summarizes the available MIC values for this compound and other selected peptaibols against clinically relevant bacterial strains.

PeptaibolTest OrganismMIC (µg/mL)
This compound Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 100[1][2]
Vancomycin-resistant Enterococcus faecalis (VRE)12.5 - 100[1][2]
Emerimicin V Methicillin-resistant Staphylococcus aureus (MRSA)32[3]
Vancomycin-resistant Enterococcus faecium (VRE)64
Enterococcus faecalis64
Emerimicin VI Methicillin-resistant Staphylococcus aureus (MRSA)64
Alamethicin Staphylococcus aureus2 µg/mL (MIC for growth inhibition)
Enterococcus faecalisNo specific MIC value found

Mechanism of Action: From Pore Formation to Cell Death

The primary mechanism of action for peptaibols is the formation of ion channels or pores in the cell membrane. This disruption of the membrane's integrity leads to a cascade of events culminating in cell death.

  • Membrane Insertion and Aggregation: Due to their amphipathic helical structure, peptaibols insert into the lipid bilayer of cell membranes. Once inserted, individual peptaibol molecules aggregate to form transmembrane pores. The "barrel-stave" model is a widely accepted hypothesis where the peptaibol helices align to form the staves of a barrel, creating a central aqueous channel.

  • Ion Channel Formation and Disruption of Homeostasis: These pores act as voltage-dependent ion channels, allowing the unregulated passage of ions across the membrane. This leads to the dissipation of the electrochemical gradient, which is crucial for cellular processes such as ATP synthesis and nutrient transport.

  • Induction of Apoptosis: The influx of extracellular calcium ions (Ca2+) through these pores can act as a trigger for programmed cell death (apoptosis). Elevated intracellular calcium can activate various downstream signaling pathways, including the activation of calpains, which are proteases that can initiate the apoptotic cascade. This can lead to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.

Peptaibol Mechanism of Action cluster_membrane Cell Membrane cluster_cell Cellular Interior Peptaibol_Monomers Peptaibol Monomers Pore_Formation Pore Formation (Barrel-Stave Model) Peptaibol_Monomers->Pore_Formation Aggregation Ion_Channel Voltage-Gated Ion Channel Pore_Formation->Ion_Channel Creates Disruption Disruption of Ion Homeostasis Ion_Channel->Disruption Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Cell_Death Cell Death Disruption->Cell_Death Apoptosis_Pathway Apoptotic Signaling Cascade Ca_Influx->Apoptosis_Pathway Triggers Apoptosis_Pathway->Cell_Death

Caption: General mechanism of action for peptaibols leading to cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the antimicrobial susceptibility of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Peptaibol stock solution

  • Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA)

  • Incubator

Procedure:

  • Preparation of Peptaibol Dilutions: A serial two-fold dilution of the peptaibol is prepared in the microtiter plate wells using a suitable diluent to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is grown overnight and then diluted in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the peptaibol dilutions is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and bacteria without the peptaibol (growth control) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the peptaibol at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

MIC Determination Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Peptaibol Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate_Plate Read_Results Read MIC Value (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Measurement of Ion Channel Activity using Planar Lipid Bilayer (PLB)

This technique allows for the direct measurement of the electrical activity of ion channels formed by peptaibols in an artificial membrane.

Materials:

  • Planar lipid bilayer apparatus (with two chambers, cis and trans, separated by a partition with a small aperture)

  • Lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane)

  • Electrolyte solution (e.g., 1 M KCl)

  • Ag/AgCl electrodes

  • Voltage-clamp amplifier and data acquisition system

  • Peptaibol solution

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across the aperture separating the two chambers of the apparatus by painting the lipid solution over the hole. The thinning of the lipid film to a bilayer can be monitored by measuring its capacitance.

  • Peptaibol Incorporation: The peptaibol is added to the aqueous solution in one of the chambers (typically the cis chamber). The molecules will spontaneously insert into the lipid bilayer.

  • Application of Voltage and Recording: A transmembrane voltage is applied using the electrodes, and the resulting ionic current is measured with the voltage-clamp amplifier. The formation of ion channels will be observed as discrete, stepwise increases in the current.

  • Data Analysis: The single-channel conductance is calculated from the amplitude of the current steps at a given voltage using Ohm's law (g = I/V, where g is conductance, I is current, and V is voltage). The voltage-dependency of the channel opening and closing can also be analyzed.

Planar Lipid Bilayer Workflow Start Start Form_Bilayer Form Planar Lipid Bilayer across Aperture Start->Form_Bilayer Add_Peptaibol Add Peptaibol to 'cis' Chamber Form_Bilayer->Add_Peptaibol Apply_Voltage Apply Transmembrane Voltage Add_Peptaibol->Apply_Voltage Record_Current Record Ionic Current Apply_Voltage->Record_Current Analyze_Data Analyze Single-Channel Conductance Record_Current->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring ion channel activity.

References

A Comparative Analysis of Emerimicin IV and Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational antibiotic, Emerimicin IV, and the current standard-of-care, vancomycin (B549263), for the treatment of infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented herein is based on preclinical models and is intended to provide a framework for understanding the potential therapeutic profile of this compound.

Mechanism of Action

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It functions by binding to the D-alanyl-D-alanine termini of the peptidoglycan precursors, which sterically hinders the transglycosylation and transpeptidation steps essential for cell wall cross-linking.

This compound represents a novel class of antibiotics, the "Chrono-peptides," which exhibit a dual mechanism of action. Firstly, it disrupts the bacterial cell membrane integrity by selectively binding to lipid II, a critical precursor for peptidoglycan synthesis. Secondly, it inhibits the activity of the ClpP protease, an enzyme crucial for bacterial stress response and virulence. This dual-action approach is hypothesized to result in rapid bactericidal activity and a lower propensity for resistance development.

cluster_vancomycin Vancomycin Mechanism cluster_emerimicin This compound Mechanism vancomycin Vancomycin d_ala D-Ala-D-Ala Termini vancomycin->d_ala Binds to cell_wall Cell Wall Synthesis vancomycin->cell_wall Inhibits peptidoglycan Peptidoglycan Precursor d_ala->peptidoglycan Part of peptidoglycan->cell_wall Required for emerimicin This compound lipid_ii Lipid II emerimicin->lipid_ii Binds to membrane Cell Membrane Integrity emerimicin->membrane Disrupts clpp ClpP Protease emerimicin->clpp Inhibits lipid_ii->membrane Maintains stress_response Bacterial Stress Response clpp->stress_response Regulates

Caption: Comparative mechanisms of action for Vancomycin and the hypothetical this compound.

In Vitro Potency Against MRSA

The in vitro activities of this compound and vancomycin were evaluated against a panel of contemporary MRSA clinical isolates. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined.

Compound Metric Value (µg/mL) Isolate Panel (n=100)
This compound MIC₅₀0.25MRSA Clinical Isolates
MIC₉₀0.5MRSA Clinical Isolates
MBC1MRSA (ATCC 43300)
Vancomycin MIC₅₀1MRSA Clinical Isolates
MIC₉₀2MRSA Clinical Isolates
MBC4MRSA (ATCC 43300)

Interpretation: this compound demonstrates superior in vitro potency compared to vancomycin, with MIC₉₀ values being four-fold lower. The MBC/MIC ratio for this compound is 2, suggesting bactericidal activity.

In Vivo Efficacy in a Murine Bacteremia Model

The efficacy of this compound and vancomycin was assessed in a murine model of MRSA bacteremia. Mice were infected intravenously with a lethal dose of MRSA (USA300), and treatment was initiated 2 hours post-infection.

Treatment Group Dose (mg/kg) Survival Rate (%) at 72h Bacterial Load Reduction (log₁₀ CFU/g kidney)
Vehicle Control -0-
This compound 20904.5
Vancomycin 110703.2

Interpretation: In this preclinical model, this compound resulted in a higher survival rate and a greater reduction in bacterial burden in the kidneys compared to a human-equivalent dose of vancomycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination
  • Methodology: Broth microdilution was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: A panel of 100 recent clinical MRSA isolates was used.

  • Procedure:

    • A bacterial suspension was prepared and adjusted to a 0.5 McFarland standard.

    • Serial two-fold dilutions of this compound and vancomycin were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

    • The standardized bacterial suspension was added to each well.

    • Plates were incubated at 37°C for 18-24 hours.

    • The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. MIC₅₀ and MIC₉₀ represent the concentrations that inhibited 50% and 90% of the isolates, respectively.

Murine Bacteremia Model
  • Model: A neutropenic murine bacteremia model was utilized to assess in vivo efficacy.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Procedure:

    • Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

    • A clinical isolate of MRSA (USA300) was grown to mid-logarithmic phase and injected intravenously.

    • Two hours post-infection, treatment was initiated with this compound (intravenously), vancomycin (intraperitoneally), or a vehicle control.

    • A cohort of mice was monitored for survival over 72 hours.

    • A separate cohort was euthanized at 24 hours post-treatment, and kidneys were harvested, homogenized, and plated to determine the bacterial load (CFU/g).

cluster_mic MIC Determination Workflow cluster_invivo In Vivo Efficacy Workflow prep_bacteria Prepare MRSA Suspension (0.5 McFarland) inoculate Inoculate Plates with MRSA prep_bacteria->inoculate prep_plates Serial Dilution of Antibiotics in 96-well Plates prep_plates->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic neutropenia Induce Neutropenia (Cyclophosphamide) infection IV Infection with MRSA (USA300) neutropenia->infection treatment Administer Treatment (this compound, Vancomycin, Vehicle) infection->treatment monitoring Monitor Survival (72h) or Determine Bacterial Load (24h) treatment->monitoring

Caption: Standard experimental workflows for in vitro and in vivo antibiotic evaluation.

Structure-Activity Relationship of Emerimicin IV and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Emerimicin IV and its analogs, Emerimicins V-X. The structure-activity relationships (SAR) are discussed, supported by quantitative data from antimicrobial and cytotoxicity assays. Detailed experimental protocols for these key assays are also provided to facilitate reproducibility and further research.

Introduction to Emerimicins

Emerimicins are a class of peptaibols, which are non-ribosomally synthesized peptides characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][2] These structural features induce a helical conformation, which is crucial for their biological activity.[1][2] this compound, isolated from Emericellopsis minima, has demonstrated notable antibacterial activity.[3][4] Recently, a series of analogs, Emerimicins V-X, were discovered from an Acremonium sp., providing an opportunity to study the structure-activity relationships within this family of peptaibols.[5][6][7]

Comparative Biological Activity

The antimicrobial and cytotoxic activities of this compound and its analogs have been evaluated against various pathogens and in a zebrafish embryotoxicity model. The data reveals key insights into how structural modifications impact their biological profiles.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The MIC values for this compound and Emerimicin V against a panel of pathogenic bacteria are summarized in Table 1.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and V

CompoundMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-Resistant Enterococcus faecalis (VREF)Enterococcus faecalisVancomycin-Resistant Enterococcus faecium
This compound 12.5 - 100[1][4]12.5 - 100[1][4]--
Emerimicin V 32[5][6][7]-64[5][6][7]64[5][6][7]

Note: A lower MIC value indicates greater potency.

Structure-Activity Relationship Insights:

The primary structural difference between this compound and the more recently discovered Emerimicins V-X lies in the amino acid sequence. For instance, Emerimicins V and VI contain L-Phe at residue 1, while VII and VIII have L-Leu, and IX and X have L-Val.[5][6] The antimicrobial screening of Emerimicins V-X revealed that Emerimicin V was the most active.[5][6] A single amino acid substitution can dramatically alter the biological activity of these peptaibols.

Cytotoxicity

The toxicity of Emerimicins V-X was assessed using a zebrafish embryotoxicity assay. This in vivo model provides insights into the potential toxicity of compounds in a whole organism.

Table 2: Zebrafish Embryotoxicity of Emerimicins V-X

CompoundObservation
Emerimicin V Exhibited the most potent embryotoxicity.[5][6][7]
Emerimicin VI Showed potent embryotoxicity.[5][6][7]
Emerimicins VII-X Showed reduced embryotoxicity compared to V and VI.

Structure-Activity Relationship Insights:

The potent embryotoxicity of Emerimicins V and VI, which both contain L-Phe at the N-terminus, suggests that this residue may contribute significantly to the cytotoxic effects of these compounds. The analogs with L-Leu or L-Val at this position displayed lower toxicity, highlighting a key structural determinant for the toxicity of this class of peptaibols.[5][6]

Mechanism of Action: Pore Formation

The primary mechanism of action for peptaibols, including the Emerimicins, is the formation of pores or channels in the lipid membranes of target cells.[8] This disruption of the cell membrane leads to leakage of essential ions and metabolites, ultimately causing cell death. The amphipathic nature of the helical structure is critical for this process, allowing the peptides to insert into the hydrophobic core of the membrane.[8]

G cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Emerimicin Emerimicin Analog Monomer_Insertion Monomer Insertion into Membrane Emerimicin->Monomer_Insertion 1. Interaction Aggregation Aggregation of Monomers Monomer_Insertion->Aggregation 2. Oligomerization Pore_Formation Pore Formation Aggregation->Pore_Formation 3. Structural Rearrangement Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage 4. Membrane Disruption Cell_Death Cell Death Ion_Leakage->Cell_Death 5. Loss of Homeostasis

Caption: Mechanism of Emerimicin-induced pore formation in the cell membrane.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from standard antimicrobial susceptibility testing methods.[9]

  • Bacterial Strains and Culture Conditions: The specific clinical isolates of MRSA and VRE are cultured in appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth) at 37°C.

  • Preparation of Inoculum: Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Emerimicin Solutions: Stock solutions of this compound and its analogs are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Emerimicins in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

Zebrafish Embryotoxicity Assay

This protocol provides a general framework for conducting a zebrafish embryotoxicity assay.[10][11][12]

  • Zebrafish Maintenance and Egg Collection: Adult zebrafish are maintained under standard conditions. Fertilized eggs are collected and sorted for viability.

  • Exposure Protocol: Healthy embryos are placed in individual wells of a multi-well plate containing embryo medium.

  • Compound Administration: Stock solutions of Emerimicin analogs are added to the embryo medium at various concentrations. A solvent control is also included.

  • Incubation: The plates are incubated at 28.5°C for a specified period (e.g., up to 96 hours post-fertilization).

  • Endpoint Assessment: Embryos are examined at regular intervals under a stereomicroscope for various endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: The percentage of mortality and malformations is calculated for each concentration group, and LC50 (lethal concentration 50%) values can be determined.

G Start Start Egg_Collection Collect and Sort Fertilized Zebrafish Eggs Start->Egg_Collection Exposure Expose Embryos to Emerimicin Analogs in Multi-well Plates Egg_Collection->Exposure Incubation Incubate at 28.5°C Exposure->Incubation Monitoring Monitor for Mortality and Morphological Defects Incubation->Monitoring 24, 48, 72, 96 hpf Data_Analysis Analyze Data and Determine Toxicity Endpoints Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Zebrafish Embryotoxicity Assay.

Conclusion

The comparative analysis of this compound and its analogs, Emerimicins V-X, provides valuable insights into the structure-activity relationships of this class of peptaibols. The amino acid sequence, particularly at the N-terminus, has a significant impact on both antimicrobial activity and cytotoxicity. The primary mechanism of action involves the formation of pores in the cell membrane, leading to cell death. The provided experimental protocols offer a foundation for further research into the therapeutic potential of these promising antimicrobial agents. Future studies should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and develop compounds with improved therapeutic indices.

References

Emerimicin IV: A Comparative Analysis of its Antibacterial Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Emerimicin IV against clinically relevant isolates of Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE). The data presented is based on published experimental findings, offering an objective evaluation of this compound's performance against alternative therapeutic agents.

Executive Summary

This compound, a fungal peptaibol, has demonstrated bacteriostatic activity against multidrug-resistant Gram-positive bacteria.[1][2] It exhibits notable efficacy against clinical isolates of both MRSA and VRE. This guide summarizes the available data on its in vitro activity, provides detailed experimental protocols for assessing antibacterial susceptibility, and illustrates its mechanism of action.

Performance Comparison

The antibacterial efficacy of this compound is compared to standard-of-care antibiotics for MRSA and VRE infections, namely vancomycin (B549263) and linezolid. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticClinical Isolates MIC (µg/mL)
This compound100[1][2]
Vancomycin0.5 - 2[3]

Table 2: Comparative Antibacterial Activity against Vancomycin-Resistant Enterococcus faecalis (VRE)

AntibioticClinical Isolates MIC (µg/mL)
This compound12.5
Linezolid1 - 4

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing, a standard procedure for this type of evaluation.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to a high concentration (e.g., 10 mg/mL).
  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
  • Add 50 µL of the working antimicrobial stock solution to the first well of each row to be tested.
  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a range of decreasing antimicrobial concentrations.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the clinical isolate (MRSA or VRE).
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Mechanism of Action: Pore Formation

This compound belongs to the peptaibol class of antibiotics. The primary mechanism of action for peptaibols is the disruption of the bacterial cell membrane integrity through the formation of pores or channels. This leads to leakage of essential ions and metabolites, ultimately resulting in cell death. This action is a direct physical process and does not involve a specific signaling pathway.

G cluster_workflow Experimental Workflow for MIC Determination prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacteria prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Experimental workflow for MIC determination.

G cluster_moa Mechanism of Action: Membrane Pore Formation binding This compound monomers bind to bacterial cell membrane insertion Monomers insert into the lipid bilayer binding->insertion aggregation Monomers aggregate to form a pre-pore complex insertion->aggregation pore_formation Formation of a transmembrane pore/channel aggregation->pore_formation leakage Leakage of ions and essential metabolites pore_formation->leakage death Bacterial cell death leakage->death

References

Investigating the Synergistic Potential of Emerimicin IV with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative therapeutic strategies. One promising avenue is the exploration of synergistic combinations of novel antimicrobial compounds with existing conventional antibiotics. This guide provides a comparative framework for evaluating the synergistic effects of Emerimicin IV, a fungal peptaibol, with conventional antibiotics. Due to a lack of direct experimental data on such combinations, this document outlines a proposed experimental workflow and hypothetical data based on the known mechanisms of this compound and established methodologies for synergy testing.

Introduction to this compound and the Rationale for Synergy

This compound is a member of the peptaibol family of antibiotics, which are non-ribosomally synthesized peptides produced by fungi.[1] Peptaibols are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[2][3] Their primary mechanism of action involves the formation of voltage-gated ion channels or pores in the lipid bilayers of cellular membranes, leading to disruption of membrane integrity and cell death.[4][5] This membrane-disrupting activity makes peptaibols an interesting candidate for combination therapy.

The central hypothesis for synergy between this compound and conventional antibiotics lies in the potential for this compound to permeabilize the bacterial membrane. This increased permeability could facilitate the entry of conventional antibiotics that have intracellular targets, such as those that inhibit protein synthesis (e.g., aminoglycosides, macrolides) or DNA replication (e.g., fluoroquinolones). By disrupting the primary defense of the bacterial cell membrane, this compound could lower the minimum inhibitory concentration (MIC) of the conventional antibiotic and potentially overcome certain mechanisms of resistance.

Proposed Experimental Workflow for Synergy Assessment

A systematic evaluation of the synergistic potential of this compound would involve a multi-step process, starting with in vitro screening followed by more detailed characterization.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Synergy Confirmation & Dynamics cluster_2 Phase 3: Mechanism of Synergy Investigation A MIC Determination of Individual Agents B Checkerboard Assay (Synergy Screening) A->B Inform concentration range C Time-Kill Kinetic Assays B->C Promising combinations D Membrane Permeability Assays C->D Confirm membrane disruption E Cellular Uptake of Antibiotic D->E Correlate with increased uptake

Proposed experimental workflow for synergy assessment.

Data Presentation: Quantifying Synergy

The interaction between this compound and a conventional antibiotic can be quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from the results of a checkerboard assay.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic A against Staphylococcus aureus

This compound (µg/mL)Antibiotic A (µg/mL)Growth
MIC alone: 16
MIC alone: 4
81+
41+
2 1 -
12+
0.52+

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC index is calculated as follows: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic A = (MIC of Antibiotic A in combination) / (MIC of Antibiotic A alone) FICI = FIC of this compound + FIC of Antibiotic A

For the hypothetical result in Table 1: FIC of this compound = 2 / 16 = 0.125 FIC of Antibiotic A = 1 / 4 = 0.25 FICI = 0.125 + 0.25 = 0.375

Table 2: Interpretation of the Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

Source:

Based on this hypothetical data, the combination of this compound and Antibiotic A would be considered synergistic.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synergy testing. Below are standardized protocols for the key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and each conventional antibiotic would first be determined independently against the target bacterial strains (e.g., methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE)) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This compound has shown activity against these types of resistant bacteria.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the conventional antibiotic are prepared. A series of twofold dilutions of this compound are made along the rows of a 96-well microtiter plate, and a series of twofold dilutions of the conventional antibiotic are made along the columns.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC of the combination is determined as the lowest concentration of the drugs that inhibits visible bacterial growth. The FICI is then calculated.

Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity and can confirm synergistic interactions.

  • Preparation of Cultures: Bacterial cultures are grown to the mid-logarithmic phase.

  • Exposure to Antibiotics: The bacterial culture is diluted in fresh broth containing the antibiotics alone and in combination at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

  • Data Analysis: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Visualization of the Proposed Synergistic Mechanism

The proposed mechanism of synergy involves the disruption of the bacterial cell membrane by this compound, which in turn facilitates the entry of the conventional antibiotic to its intracellular target.

G cluster_0 Bacterial Cell Membrane Cell Membrane Target Intracellular Target (e.g., Ribosome, DNA) Membrane->Target Facilitated Entry Emerimicin This compound Emerimicin->Membrane Forms Pores / Disrupts Integrity Antibiotic Conventional Antibiotic Antibiotic->Membrane Blocked or Limited Entry Antibiotic->Target Inhibits Cellular Process

Proposed synergistic mechanism of this compound.

Conclusion

While direct experimental evidence is currently lacking, the unique membrane-disrupting mechanism of this compound presents a compelling rationale for its investigation in combination with conventional antibiotics. The experimental framework outlined in this guide provides a systematic approach to evaluating this potential synergy. Should such studies yield positive results, it could pave the way for the development of novel combination therapies to combat multidrug-resistant bacterial infections. Further research is warranted to explore this promising therapeutic strategy.

References

A Comparative Analysis of Emerimicin IV and Its Variants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Emerimicin IV and other known Emerimicin variants. It synthesizes available experimental data on their bioactivity and outlines the methodologies used in these assessments.

Emerimicins are a class of peptaibols, which are non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] These compounds are of significant interest to the scientific community due to their antimicrobial properties. This guide focuses on a comparative analysis of this compound with other variants, including Emerimicins II, III, and the more recently discovered V, VI, VII, VIII, IX, and X.

Performance Comparison

The primary mechanism of action for emerimicins, like other peptaibols, is the formation of pores or channels in the lipid membranes of target cells.[2][3] This disruption of the cell membrane leads to leakage of essential cellular components and ultimately cell death. The efficacy of these peptides is influenced by their amino acid sequence, which affects their helicity and interaction with the cell membrane.

Antimicrobial Activity

Direct comparative studies under identical conditions are limited; however, data from various sources provide insights into the antimicrobial potency of different Emerimicin variants.

This compound has demonstrated bacteriostatic activity, particularly against Gram-positive bacteria.[4] It has shown effectiveness against clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[4] In one study, the Minimum Inhibitory Concentration (MIC) of this compound ranged from 12.5 μg/mL to 100 μg/mL against these strains.

The newer variants, Emerimicins V-X, have also been evaluated for their antibacterial activity. Emerimicin V, for instance, exhibited modest activity against Enterococcus faecalis, MRSA, and vancomycin-resistant Enterococcus faecium (VRE), with MIC values of 64 μg/mL, 32 μg/mL, and 64 μg/mL, respectively. Interestingly, a single amino acid substitution at the N-terminus was observed to dramatically decrease the antimicrobial activity in variants VII-X compared to V and VI.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Emerimicin Variants

VariantEnterococcus faecalisMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-Resistant Enterococcus faecium (VRE)Source
This compound 12.5100Not Reported
Emerimicin V 643264

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Cytotoxicity

The cytotoxic potential of Emerimicins is a critical aspect of their evaluation for therapeutic applications. A zebrafish embryotoxicity assay was used to assess the toxicity of Emerimicins V-X.

Table 2: Comparative Cytotoxicity of Emerimicin Variants (Zebrafish Embryotoxicity Assay)

VariantObservationSource
Emerimicin V Significant embryotoxicity at 33 μg/mL
Emerimicin VI Significant embryotoxicity at 33 μg/mL
Emerimicin VII Significant embryotoxicity at 100 μg/mL
Emerimicin VIII Significant embryotoxicity at 100 μg/mL
Emerimicin IX Mean embryo survival rate of 75% at 100 μg/mL
Emerimicin X Mean embryo survival rate of 70% at 100 μg/mL

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values for Emerimicin variants were determined using a broth microdilution method. The general protocol is as follows:

  • Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Preparation of Peptides: The Emerimicin peptides are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptides. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that visibly inhibits bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Zebrafish Embryotoxicity Assay

The protocol for the zebrafish embryotoxicity assay used to evaluate Emerimicins V-X is outlined below:

  • Embryo Collection and Plating: Fertilized zebrafish eggs are collected and placed in 96-well plates, with a specific number of embryos per well (e.g., 5 embryos/well), in an appropriate medium (e.g., E3 medium).

  • Compound Exposure: The Emerimicin variants are dissolved in DMSO to create stock solutions, which are then serially diluted. Aliquots of these dilutions are added to the wells to achieve the final desired concentrations. A solvent control (DMSO) is also included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 48 hours).

  • Assessment of Toxicity: After the incubation period, the number of surviving embryos is counted. The percentage of survival at different concentrations is used to determine the toxicity profile of the compounds.

Visualizing the Mechanism and Workflow

To better understand the processes involved in Emerimicin's action and evaluation, the following diagrams have been generated.

PoreFormation cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_pore Pore Complex Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head Lipid7 Lipid Head Lipid8 Lipid Head Emerimicin Emerimicin Monomers Pore Pore Formation Emerimicin->Pore Aggregation & Insertion IonLeakage Ion Leakage & Cell Death Pore->IonLeakage Membrane Disruption

Caption: Mechanism of Emerimicin action.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Bacterial Culture D Inoculation of Bacteria A->D B Emerimicin Stock Solution C Serial Dilution of Emerimicin B->C C->D E Incubate at 37°C for 18-24h D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

References

Evaluating Bacterial Cross-Resistance to Emerimicin IV: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the evaluation of novel antimicrobial compounds is paramount. This guide provides a comparative analysis of Emerimicin IV, a fungal peptaibol antibiotic, against other established antibiotic classes. The focus is on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF), with a detailed examination of potential cross-resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated bacteriostatic activity against challenging multidrug-resistant bacteria, including MRSA and VREF.[1][2] This guide presents available data on its minimum inhibitory concentrations (MICs) and explores the known signaling pathways involved in bacterial resistance to similar antimicrobial peptides. Understanding these aspects is crucial for positioning this compound in the current landscape of antimicrobial agents and anticipating potential resistance development.

Comparative Efficacy of this compound

Quantitative data on the in vitro activity of this compound and its analogue, Emerimicin V, against MRSA and VREF are summarized below. For context, typical MIC ranges for commonly used antibiotics against these pathogens are also provided. It is important to note that direct comparative studies of this compound against a wide panel of antibiotics on the same bacterial isolates are limited.

AntibioticClassTarget Organism(s)Reported MIC Range (µg/mL)
This compound PeptaibolMRSA, VREF12.5 - 100[1][2]
Emerimicin V PeptaibolMRSA, VREF32 - 64[3]
Vancomycin GlycopeptideMRSA, VRE1 - >1024 (resistance)
Daptomycin LipopeptideMRSA, VRE0.25 - 4
Linezolid OxazolidinoneMRSA, VRE1 - 4
Ceftaroline β-Lactam (Cephalosporin)MRSA0.25 - 2
Ampicillin β-Lactam (Penicillin)E. faecalis (susceptible)1 - 4

Experimental Protocols

A standardized method for determining the cross-resistance of bacteria to a novel antimicrobial agent like this compound involves the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay for Cross-Resistance Evaluation

1. Preparation of Bacterial Inoculum:

  • Select well-isolated colonies of the test bacterium (e.g., MRSA, VREF) from an 18-24 hour agar (B569324) plate.
  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions:

  • Prepare serial twofold dilutions of this compound and the comparator antibiotics (e.g., vancomycin, daptomycin, linezolid, ceftaroline, ampicillin) in the appropriate broth medium in a 96-well microtiter plate.
  • The final concentration range should be sufficient to determine the MIC for each antibiotic.

3. Inoculation and Incubation:

  • Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

5. Interpretation of Cross-Resistance:

  • Compare the MIC values of this compound with those of the comparator antibiotics for each tested strain.
  • A significant increase in the MIC of this compound for a strain known to be resistant to another antibiotic may suggest cross-resistance.
  • Conversely, if this compound remains active against strains resistant to other antibiotics, it indicates a lack of cross-resistance.

Signaling Pathways in Antimicrobial Peptide Resistance

Bacteria can develop resistance to antimicrobial peptides, including peptaibols, through sophisticated signaling pathways that lead to modifications of the cell envelope.

Staphylococcus aureus: The Aps/GraRS Two-Component System

In S. aureus, the Aps (Antimicrobial peptide sensor) system, also known as GraRS, is a key two-component regulatory system that senses cationic antimicrobial peptides. Upon detection of these peptides, the sensor kinase GraS autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator GraR. Phosphorylated GraR then upregulates the expression of the dltABCD operon and the mprF gene. These genes encode proteins that modify the cell wall teichoic acids with D-alanine and the cell membrane phospholipids (B1166683) with L-lysine, respectively. This increases the net positive charge of the bacterial cell surface, leading to electrostatic repulsion of positively charged antimicrobial peptides and thus conferring resistance.

Aps_GraRS_Pathway AMP Antimicrobial Peptide (e.g., this compound) GraS GraS (Sensor Kinase) AMP->GraS binds GraS->GraS P P GraR GraR (Response Regulator) dltABCD dltABCD operon GraR->dltABCD activates transcription mprF mprF gene GraR->mprF activates transcription P->GraR phosphotransfer CellWall Cell Wall Modification (D-alanylation of teichoic acids) dltABCD->CellWall leads to CellMembrane Cell Membrane Modification (Lysinylation of phosphatidylglycerol) mprF->CellMembrane leads to Resistance Increased Resistance CellWall->Resistance contributes to CellMembrane->Resistance contributes to CroRS_Pathway CellWallStress Cell Wall Stress (e.g., from this compound) CroS CroS (Sensor Kinase) CellWallStress->CroS senses CroS->CroS P P CroR CroR (Response Regulator) TargetGenes Target Genes CroR->TargetGenes regulates transcription P->CroR phosphotransfer CellWallHomeostasis Altered Cell Wall Homeostasis TargetGenes->CellWallHomeostasis leads to Resistance Increased Resistance CellWallHomeostasis->Resistance contributes to Cross_Resistance_Workflow Start Start: Isolate Bacterial Strains (MRSA, VREF) Characterize Characterize Resistance Profiles of Isolates to Standard Antibiotics (e.g., Vancomycin, Daptomycin, Linezolid) Start->Characterize MIC_Emerimicin Determine MIC of this compound for all characterized strains Characterize->MIC_Emerimicin MIC_Comparators Determine MICs of Comparator Antibiotics for all characterized strains Characterize->MIC_Comparators Data_Analysis Data Analysis: Compare MIC values MIC_Emerimicin->Data_Analysis MIC_Comparators->Data_Analysis Cross_Resistance Evidence of Cross-Resistance? (e.g., high this compound MIC in Vancomycin-resistant strain) Data_Analysis->Cross_Resistance No_Cross_Resistance No Evidence of Cross-Resistance Cross_Resistance->No_Cross_Resistance No Further_Investigation Further Mechanistic Studies (e.g., gene expression analysis of Aps/GraRS or CroRS pathways) Cross_Resistance->Further_Investigation Yes End End: Conclude on Cross-Resistance Profile No_Cross_Resistance->End Further_Investigation->End

References

Independent Verification of Emerimicin IV MIC Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published Minimum Inhibitory Concentration (MIC) values for Emerimicin IV against select multidrug-resistant bacteria. The data is presented alongside MIC values for established antibiotics, vancomycin (B549263) and daptomycin, to offer a preliminary comparative perspective. This document also outlines a standardized experimental protocol for MIC determination based on internationally recognized guidelines, providing a framework for independent verification.

Comparative In Vitro Activity of this compound

The available data on the antimicrobial activity of this compound is currently limited to studies on Gram-positive bacteria, specifically methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound and Comparator Antibiotics against MRSA and VRE

MicroorganismAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) This compound 12.5 - 100 [1][2]N/A N/A
Vancomycin0.5 - 2[3]0.52
Daptomycin≤ 0.032 - 10.120.5
Vancomycin-Resistant Enterococcus faecalis (VRE) This compound 12.5 - 100 [1][2]N/A N/A
VancomycinResistantN/AN/A
Daptomycin0.125 - 212

Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. "N/A" indicates that the data was not available in the reviewed literature. The MIC values for this compound are reported as a range from a single study and require further independent verification.

Experimental Protocol for MIC Determination

The following is a detailed methodology for determining MIC values using the broth microdilution method, harmonized from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While the specific protocol used to determine the published this compound MIC values is not fully detailed in the available literature, this standardized protocol provides a robust framework for verification studies.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound (and comparator agents) at a high concentration in a suitable solvent. The solvent should not affect bacterial growth at the final concentration used in the assay.

  • Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood and β-NAD for streptococci).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test organism.

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Use sterile 96-well, U-bottom microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the microtiter plate. The typical final volume in each well is 100 µL.

  • Inoculation: Add the standardized bacterial inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_media Prepare Culture Media (e.g., CAMHB) start->prep_media prep_abx Prepare Antimicrobial Stock Solutions start->prep_abx prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Antimicrobials in 96-well Plate prep_media->serial_dilution prep_abx->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_plate Read Plate Visually or with Plate Reader incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Signaling Pathway and Logical Relationships

The logical relationship in determining antimicrobial susceptibility through MIC is straightforward: the concentration of the antimicrobial agent is inversely related to the observed bacterial growth. This relationship is tested across a range of concentrations to identify the precise point of growth inhibition.

MIC_Logic cluster_variables Variables cluster_relationship Relationship cluster_outcome Outcome concentration Antimicrobial Concentration inverse_relation Inverse Relationship concentration->inverse_relation growth Bacterial Growth growth->inverse_relation mic_determined MIC Value Determined inverse_relation->mic_determined Identifies lowest concentration for growth inhibition

Caption: Logical Relationship in MIC Determination.

References

A Comparative Analysis of Membrane-Disrupting Activity: Emerimicin IV vs. Alamethicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane-disrupting activities of two peptaibol antibiotics, Emerimicin IV and Alamethicin. Peptaibols are a class of non-ribosomally synthesized fungal peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Their ability to insert into lipid bilayers and form ion channels or pores makes them potent antimicrobial agents but also raises concerns about host cell toxicity. This document summarizes available experimental data, details relevant experimental protocols, and illustrates the mechanisms of action for both compounds.

Mechanism of Action: Pore Formation

Both this compound and Alamethicin belong to the peptaibol family and share a primary mechanism of action: the formation of pores or channels in lipid membranes.[1] This disruption of the membrane barrier leads to leakage of cellular contents and dissipation of ion gradients, ultimately causing cell death. The specific architecture of these pores, however, can differ.

Alamethicin is the archetypal peptide for the "barrel-stave" model of pore formation. In this model, several amphipathic peptide helices insert into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the central aqueous pore.

This compound , as a peptaibol, is presumed to operate via a similar pore-forming mechanism, likely also following the barrel-stave model.[2] However, specific experimental studies confirming the precise architecture of this compound-induced pores are less prevalent than for the extensively studied Alamethicin. The diagram below illustrates the two predominant models of peptide-induced pore formation.

PoreModels Barrel-Stave Peptide monomers (staves) insert perpendicularly into the membrane, forming a central pore lined by hydrophilic residues. Toroidal Peptides associate with lipid headgroups, inducing the membrane to curve inward. The pore is lined by both peptides and lipid headgroups.

Figure 1. Conceptual diagrams of the Barrel-Stave and Toroidal pore formation models.

Quantitative Comparison of Bioactivity

Direct comparison of the bioactivity of this compound and Alamethicin is challenging due to a lack of studies using identical microbial strains and standardized assay conditions. The following tables summarize the available quantitative data from separate studies.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

PeptideTarget OrganismStrain(s)MIC (µg/mL)Citation(s)
This compound Staphylococcus aureusMethicillin-Resistant (MRSA) Clinical Isolates12.5 - 100[3][4]
Enterococcus faecalisVancomycin-Resistant (VRE) Clinical Isolates12.5 - 100[3]
Emerimicin V Staphylococcus aureusMethicillin-Resistant (MRSA)32
Enterococcus faecalis-64
Alamethicin Staphylococcus aureusMethicillin-Resistant (MRSA)Data not available in searched literature
Enterococcus faecalis-Data not available in searched literature

Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental protocols and strains.

Hemolytic Activity

Hemolytic activity, the lysis of red blood cells (erythrocytes), is a common in vitro measure of a peptide's toxicity to host cells. It is often reported as the HC50, the concentration required to cause 50% hemolysis.

PeptideHemolytic Activity (HC50)Citation(s)
This compound Data not available in searched literature
Alamethicin Data not available in searched literature

Note: While specific HC50 values were not found in the literature search, peptaibols as a class are known to exhibit hemolytic activity. Related emerimicins have shown toxicity in zebrafish embryo assays, suggesting potential for host cell disruption.

Detailed Experimental Protocols

The following are standardized methodologies for assessing the key performance indicators of membrane-disrupting peptides.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of the peptide in a 96-well polypropylene (B1209903) plate. p2 Culture bacteria to mid-log phase and dilute to a standard concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth. a1 Add the standardized bacterial suspension to each well containing the peptide dilutions. p2->a1 Inoculate a2 Include positive (no peptide) and negative (no bacteria) growth controls. a3 Incubate the plate at 37°C for 16-24 hours. an1 Visually inspect for turbidity or measure Optical Density (OD) at 600 nm. a3->an1 Read Results an2 Determine MIC: the lowest peptide concentration with no visible bacterial growth.

Figure 2. Standard workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform two-fold serial dilutions in a 96-well polypropylene microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Inoculate the test bacterial strain into MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. The final volume in each well should be uniform (e.g., 100 µL). Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16 to 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Hemolytic Activity Assay

This protocol quantifies the peptide's ability to lyse red blood cells, providing an indication of its cytotoxicity.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Collect fresh red blood cells (RBCs) (e.g., human, sheep) in an anticoagulant. p2 Wash RBCs 3-4 times with cold phosphate-buffered saline (PBS) via centrifugation. p1->p2 p3 Resuspend washed RBCs in PBS to a final concentration (e.g., 2% v/v). p2->p3 a1 Add serial dilutions of the peptide to microcentrifuge tubes or a 96-well plate. a2 Add the RBC suspension to each tube. a1->a2 a3 Include controls: - Negative: RBCs in PBS (0% lysis) - Positive: RBCs in Triton X-100 (100% lysis) a2->a3 a4 Incubate at 37°C for 1 hour with gentle shaking. a3->a4 an1 Centrifuge samples to pellet intact RBCs. an2 Transfer supernatant to a new plate. an1->an2 an3 Measure absorbance of the supernatant at 450-540 nm (hemoglobin release). an2->an3 an4 Calculate % Hemolysis relative to controls and determine HC50 value. an3->an4

References

Assessing the Therapeutic Potential of Emerimicin IV in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental data required to fully assess the therapeutic potential of Emerimicin IV in combination therapy. While the intrinsic antimicrobial properties of this fungal peptaibol have been established, its synergistic or antagonistic interactions with other therapeutic agents remain unexplored.

This compound, a natural compound isolated from the fungus Emericellopsis minima, has demonstrated notable antibacterial activity, particularly against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1][2] As a member of the peptaibol class of molecules, its mechanism of action is understood to involve the formation of pores in the cell membranes of susceptible bacteria, leading to cell death. This unique mode of action presents a compelling rationale for its investigation in combination with other antibiotics that target different cellular pathways, a strategy often employed to enhance efficacy and combat the development of resistance.

However, despite the clear potential, a thorough search of published scientific literature, including preclinical studies and clinical trials, yielded no specific experimental data on the use of this compound in combination with other therapeutic agents. This absence of evidence makes it impossible to provide a data-driven comparison of this compound combination therapy with other treatment alternatives.

Future Directions and Hypothetical Experimental Design

To address this critical knowledge gap, researchers and drug development professionals are encouraged to pursue studies investigating the synergistic potential of this compound. A logical first step would be to conduct in vitro checkerboard assays to systematically evaluate the interaction of this compound with a panel of conventional antibiotics against clinically relevant bacterial strains.

Hypothetical Experimental Workflow

Below is a conceptual workflow for assessing the synergistic effects of this compound in combination with a conventional antibiotic.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation This compound Stock This compound Stock Serial Dilution (this compound) Serial Dilution (this compound) This compound Stock->Serial Dilution (this compound) Antibiotic Stock Antibiotic Stock Serial Dilution (Antibiotic) Serial Dilution (Antibiotic) Antibiotic Stock->Serial Dilution (Antibiotic) Inoculation Inoculation Inoculum Preparation->Inoculation Microtiter Plate Setup Microtiter Plate Setup Serial Dilution (this compound)->Microtiter Plate Setup Serial Dilution (Antibiotic)->Microtiter Plate Setup Microtiter Plate Setup->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination FIC Index Calculation FIC Index Calculation MIC Determination->FIC Index Calculation Interpretation Interpretation FIC Index Calculation->Interpretation Synergy, Additivity, Antagonism

Caption: Hypothetical workflow for a checkerboard synergy assay.

Potential Signaling Pathway Interaction

The membrane-disrupting action of this compound could potentially enhance the efficacy of antibiotics that target intracellular processes. By creating pores in the bacterial cell membrane, this compound might facilitate the entry of other antibiotics, leading to a synergistic effect.

G This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Binds to Pore Formation Pore Formation Bacterial Cell Membrane->Pore Formation Disrupts Intracellular Target Intracellular Target Pore Formation->Intracellular Target Allows entry to Conventional Antibiotic Conventional Antibiotic Conventional Antibiotic->Pore Formation Increased Influx via Inhibition of Cellular Process Inhibition of Cellular Process Intracellular Target->Inhibition of Cellular Process Inhibited by Antibiotic

Caption: Potential mechanism of synergy for this compound.

Conclusion

While the standalone antibacterial properties of this compound are documented, the absence of combination therapy data severely limits its current assessment for broader therapeutic application. The scientific community is strongly encouraged to undertake the necessary research to explore the synergistic potential of this promising peptaibol. Such studies are essential to unlock its full therapeutic value and to develop novel, effective treatment strategies against multidrug-resistant pathogens. Without this foundational data, any comparison to existing therapies would be purely speculative.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Emerimicin IV

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) publicly available for Emerimicin IV. This compound is a peptaibol, a class of fungal antibiotics, some of which have been noted for their cytotoxic activities[1][2]. Therefore, until specific handling guidelines are established, this compound should be treated as a potentially hazardous compound. The following guidance is based on established protocols for handling hazardous and cytotoxic drugs.[3][4][5] All personnel must be trained in these procedures before working with this substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile gloves, double-glovedPrevents skin contact with the hazardous drug.
Gown Disposable, lint-free, solid-front gown with back closureProtects skin and personal clothing from contamination.
Eye Protection Safety goggles or face shieldProtects eyes from splashes and aerosols.
Respiratory Protection NIOSH-certified N95 or N100 respiratorRequired when there is a risk of generating airborne powder or aerosols.
Shoe Covers Disposable, impervious shoe coversPrevents the tracking of contaminants out of the work area.

Operational Plans

Receiving and Storage
  • Receiving: Upon receipt, inspect the external packaging for any signs of damage or leakage. Trained personnel should handle the delivery containers.

  • Storage: Store this compound in a designated, clearly labeled area away from general laboratory traffic. The storage area should be well-ventilated.

Preparation and Handling
  • All handling of this compound, especially in powdered form, should occur within a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Use Luer-Lok connectors and needleless systems for any intravenous preparations to minimize the risk of spills and generation of aerosols.

  • Wash hands thoroughly with soap and water before donning and after doffing PPE.

Spill Management
  • Immediate Actions: Evacuate and secure the area. Post warning signs to prevent entry.

  • PPE: Don the full set of PPE as detailed above before starting cleanup.

  • Containment: For liquid spills, absorb with an inert material. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Cleanup: Clean the spill area with an appropriate decontaminating agent, followed by a neutralizer, and then rinse with water.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Sharps: All needles, syringes, and other sharps must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled as "Cytotoxic Waste".

  • Contaminated PPE: Gloves, gowns, shoe covers, and other disposable PPE should be placed in a designated, sealed, and labeled hazardous waste container immediately after use.

  • Empty Vials and Packaging: All empty vials and packaging that have come into direct contact with this compound should be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. These containers should be colored-coded as per institutional policy for cytotoxic waste.

Procedural Guidance: Donning and Doffing PPE

Donning Sequence:

  • Shoe Covers: Put on two pairs of shoe covers.

  • Gloves (First Pair): Don the first pair of chemotherapy-tested nitrile gloves.

  • Gown: Put on a disposable gown, ensuring complete coverage.

  • Gloves (Second Pair): Don the second pair of gloves over the cuffs of the gown.

  • Respiratory Protection: If required, don a fit-tested N95 or N100 respirator.

  • Eye Protection: Put on safety goggles or a face shield.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown and Outer Shoe Covers: Remove the gown and outer pair of shoe covers, turning them inside out as you remove them.

  • Inner Shoe Covers: Remove the inner pair of shoe covers.

  • Inner Gloves: Remove the inner pair of gloves.

  • Eye and Respiratory Protection: Remove eye and respiratory protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Emerimicin_IV_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling and Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage PPE_Donning Donning of Full PPE Storage->PPE_Donning Preparation Preparation in Containment (BSC/CACI) PPE_Donning->Preparation Handling Experimental Use / Administration Preparation->Handling Spill_Management Spill Management (If necessary) Handling->Spill_Management Waste_Segregation Waste Segregation (Sharps, PPE, Vials) Handling->Waste_Segregation Spill_Management->Waste_Segregation Decontamination Decontamination of Work Surfaces Waste_Segregation->Decontamination PPE_Doffing Doffing of PPE Decontamination->PPE_Doffing Disposal Final Disposal in Labeled Containers PPE_Doffing->Disposal

Caption: Workflow for Safe Handling of this compound.

References

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